molecular formula C7H9N3O B2637026 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one CAS No. 1824666-77-4

3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one

Katalognummer: B2637026
CAS-Nummer: 1824666-77-4
Molekulargewicht: 151.169
InChI-Schlüssel: DAIFDOQXXYPIFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one is a synthetically versatile heterocyclic compound of high interest in medicinal chemistry and drug discovery. The imidazo[1,5-a]pyrazine scaffold is a privileged structure known for its significant biological and pharmacological properties, making it a promising candidate in the development of novel therapeutic agents . Compounds featuring this core have been investigated for their potential in treating various conditions, including as inhibitors of specific enzymes like beta-secretase (BACE), a target for Alzheimer's disease . The specific 8-one (lactam) derivative offers a key handle for further synthetic modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . Methodologies for synthesizing similar chiral dihydro-imidazopyrazinones from starting materials like Meldrum's acid and amino esters have been established, highlighting the feasibility of accessing this chemotype for parallel synthesis . Furthermore, novel synthetic approaches, such as those utilizing Ritter-type reactions, continue to enrich the toolbox available for constructing these valuable heterocycles . As a building block, 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one enables researchers to explore new chemical space in the pursuit of bioactive molecules. This product is intended for research applications and is not for diagnostic or therapeutic use. Proper storage conditions should be observed to maintain the stability and purity of the material.

Eigenschaften

IUPAC Name

3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-9-4-6-7(11)8-2-3-10(5)6/h4H,2-3H2,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIFDOQXXYPIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824666-77-4
Record name 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

The 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one Scaffold: A Privileged Pharmacophore in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

In modern structure-based drug design (SBDD), the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions across diverse biological targets—is paramount. The compound 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one represents a highly versatile, partially saturated bicyclic pharmacophore.

Unlike its fully aromatic counterparts, the 6,7-dihydro-5H saturation introduces a specific sp³-character puckering to the pyrazine ring, drastically improving aqueous solubility and providing optimal vectors for functionalization. The C8-carbonyl (lactam) and the C3-methyl group serve as critical anchor points. This guide provides an in-depth mechanistic analysis of how this specific scaffold drives the pharmacology of two major therapeutic classes: Phosphodiesterase 9 (PDE9) inhibitors and Tankyrase (TNKS1/2) inhibitors [1].

Mechanistic Pillar I: Purine Mimicry in Phosphodiesterase 9 (PDE9) Inhibition

The Causality of the Pharmacophore

PDE9 is a high-affinity, cGMP-specific phosphodiesterase that regulates intracellular cyclic guanosine monophosphate (cGMP) levels[2]. Inhibiting PDE9 prevents the hydrolysis of cGMP to inactive 5'-GMP, thereby amplifying Protein Kinase G (PKG) signaling. This pathway is a primary target for treating Sickle Cell Disease (SCD) via fetal hemoglobin (HbF) induction and neurodegenerative diseases via long-term potentiation (LTP) enhancement.

The 6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one core acts as a highly effective guanine isostere .

  • Hydrogen Bonding: The C8=O (carbonyl) and N7-H of the lactam motif form a bidentate hydrogen-bond network with an invariant glutamine residue (Gln453 in human PDE9) deep within the catalytic pocket[2].

  • Steric Fills: The C3-methyl group (or bulkier derivatives like tetrahydropyran in clinical candidates like IMR-687) occupies a hydrophobic sub-pocket, effectively locking the compound into an optimal binding conformation and driving >100-fold selectivity over PDE5 and other off-target phosphodiesterases.

PDE9_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP cGMP (Active) sGC->cGMP Synthesizes PKG Protein Kinase G cGMP->PKG Activates PDE9 PDE9 Enzyme cGMP->PDE9 Binds Response HbF Induction / Memory PKG->Response Mediates GMP 5'-GMP (Inactive) PDE9->GMP Hydrolyzes Inhibitor Imidazo[1,5-a]pyrazin-8-one Inhibitor->PDE9 Competitive Inhibition

Fig 1: Mechanism of PDE9 inhibition by the imidazo[1,5-a]pyrazin-8-one scaffold in cGMP signaling.

Mechanistic Pillar II: Nicotinamide Mimicry in Tankyrase (TNKS) Inhibition

The Causality of the Pharmacophore

Tankyrases (TNKS1 and TNKS2) are poly(ADP-ribose) polymerases (PARPs) that regulate the Wnt/β-catenin signaling pathway. TNKS normally PARylates Axin, marking it for proteasomal degradation. Because Axin is the rate-limiting component of the β-catenin destruction complex, its degradation allows oncogenic β-catenin to accumulate[3].

In this context, the imidazo[1,5-a]pyrazin-8-one core functions as a nicotinamide mimetic [1].

  • Binding Mode: The scaffold binds to the induced-fit nicotinamide adenine dinucleotide (NAD+) binding pocket of the TNKS PARP domain. The lactam NH and carbonyl interact with the conserved serine and glycine residues of the active site[1].

  • The C3-Methyl Advantage: Scaffold hopping studies reveal that shifting the nitrogen to the adjacent position (from imidazo[1,2-a] to imidazo[1,5-a]) and introducing a small residue like a C3-methyl group significantly enhances biochemical potency. The methyl group projects into a highly constrained hydrophobic cleft opposite the lactam motif, boosting the Binding Efficiency Index (BEI) without adding lipophilic bulk[1].

Wnt_Pathway TNKS Tankyrase 1/2 PARylation PARylation TNKS->PARylation Catalyzes Axin Axin Protein Axin->PARylation Degradation Axin Degradation PARylation->Degradation BetaCat β-Catenin Accumulation Degradation->BetaCat Transcription Oncogenic Transcription BetaCat->Transcription Inhibitor Imidazo[1,5-a]pyrazin-8-one Inhibitor->TNKS Binds PARP Domain StableAxin Stabilized Axin Inhibitor->StableAxin Rescues BetaCatDeg β-Catenin Degradation StableAxin->BetaCatDeg Drives

Fig 2: Tankyrase inhibition by the scaffold stabilizing Axin and degrading oncogenic β-catenin.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous validation of compounds derived from the 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one scaffold, the following self-validating assay cascade is required.

Protocol 1: TR-FRET Biochemical Assay for PDE9 Inhibition

Why TR-FRET? Bicyclic heteroaromatics frequently exhibit auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium chelate with a delayed emission window, entirely bypassing compound fluorescence interference.

  • Enzyme Preparation: Incubate 0.5 nM recombinant human PDE9A with assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).

  • Compound Addition: Dispense the imidazopyrazinone derivative in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions) using acoustic dispensing (Echo).

  • Substrate Initiation: Add 100 nM fluorescently labeled cGMP. Incubate for 60 minutes at 25°C.

  • Detection & Quench: Add the TR-FRET termination buffer containing a europium-labeled anti-cGMP antibody.

  • Self-Validation Check (Z'-Factor): The plate is only accepted if the Z'-factor (calculated from DMSO negative controls vs. EDTA positive controls) is >0.7.

  • Orthogonal Control: Run a parallel counter-screen against PDE5 to confirm the C3/C6 substitutions have successfully driven PDE9 selectivity.

Protocol 2: TOPFlash Cellular Reporter Assay for TNKS Inhibition

Why TOPFlash? Biochemical PARP inhibition does not guarantee cellular membrane permeability or functional Wnt pathway modulation. TOPFlash directly measures the downstream transcriptional consequence of Axin stabilization.

  • Cell Line Engineering: Seed HEK293 cells stably transfected with the TOPFlash reporter plasmid (containing TCF/LEF binding sites driving firefly luciferase) at 20,000 cells/well.

  • Pathway Induction: Stimulate cells with Wnt3a conditioned media to induce β-catenin accumulation.

  • Treatment: Treat cells with the 3-methyl-imidazo[1,5-a]pyrazin-8-one derivative for 24 hours.

  • Readout: Lyse cells and measure luminescence using a standard luciferin substrate.

  • Self-Validation Check (FOPFlash): A parallel plate must be run using FOPFlash (mutated TCF binding sites). If the compound reduces FOPFlash signal, it is flagged for non-specific cytotoxicity or generalized transcriptional repression, rather than true TNKS inhibition.

Workflow Synth Scaffold Functionalization (C6/C3 Substitution) Biochem Primary Screen (TR-FRET / ELISA) Synth->Biochem Hit Gen Orthogonal Orthogonal Validation (Thermal Shift) Biochem->Orthogonal Filter False Positives Cellular Cellular Efficacy (TOPFlash / cGMP) Orthogonal->Cellular SAR Triage InVivo In Vivo Models (PK/PD & Efficacy) Cellular->InVivo Lead Declaration

Fig 3: Self-validating screening workflow for imidazo[1,5-a]pyrazin-8-one derived drug candidates.

Quantitative Data & Structure-Activity Relationship (SAR)

The versatility of the imidazo[1,5-a]pyrazin-8-one core is demonstrated by how minor peripheral substitutions dictate target specificity. Table 1 summarizes the pharmacological divergence of the scaffold based on functionalization[1][2].

Table 1: SAR and Target Divergence of the Imidazo[1,5-a]pyrazin-8-one Scaffold

Compound / DerivativeTargetKey Structural ModificationBiochemical IC₅₀Cellular EfficacyPrimary Indication
Fragment 7a TNKS1/2C3-Methyl, C6-Aryl substitution~300 nMSub-micromolar (ELISA)Colorectal Cancer
Compound 7c TNKS1/2C3-Methyl, C6-(4-bromophenyl)120 nM0.8 µM (Wnt inhibition)Solid Tumors
IMR-687 (Tovinontrine) PDE9C3-Tetrahydropyran, C6-Pyrrolidine< 10 nMHigh HbF InductionSickle Cell Disease
BMS-279700 analog Lck KinaseC8-Amine (Isostere of C8-One)< 50 nMAnti-inflammatoryAutoimmune Disorders

Note: The shift from an 8-one (lactam) to an 8-amine converts the scaffold from a purine/nicotinamide mimetic into an ATP-competitive kinase inhibitor, highlighting the extreme sensitivity of the core's hydrogen-bonding network.

Conclusion

The 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one structure is not merely a passive chemical backbone; it is an active participant in target engagement. By leveraging its precise sp³-puckering and bidentate hydrogen-bonding capabilities, drug developers can reliably access the catalytic pockets of highly challenging enzymes like PDE9 and Tankyrase. Adhering to the self-validating assay cascades outlined above ensures that the inherent polypharmacology of this privileged scaffold is successfully funneled into highly selective, clinical-grade therapeutics.

References

  • Title: Trial details - LBCTR (IMR-687 PDE9 Inhibitor Clinical Data)
  • Title: Optimization of a Screening Hit toward M2912, an Oral Tankyrase Inhibitor with Antitumor Activity in Colorectal Cancer Models Source: ACS Publications URL
  • Title: WO2020047311A1 - Pde9 inhibitors for treating sickle cell disease Source: Google Patents URL
  • Title: EP 3087076 B1 - IMIDAZOPYRAZINONE DERIVATIVES Source: European Patent Office / Googleapis URL

Sources

A Technical Guide to the Biological Target Identification of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Mechanism of Action of a Novel Imidazo[1,5-a]pyrazine Derivative

The compound 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one belongs to the imidazo[1,5-a]pyrazine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with various derivatives reported to exhibit a range of biological activities.[1][2] Notably, compounds based on the imidazo[1,5-a]pyrazine core have been investigated as potent and selective inhibitors of several key proteins implicated in human diseases. These include Bruton's tyrosine kinase (BTK) for autoimmune disorders, c-Src for ischemic stroke, the mechanistic target of rapamycin (mTOR) for cancer, and bromodomain-containing protein 4 (BRD4) for various malignancies.[3][4][5][6][7]

Given the therapeutic potential of this chemical class, elucidating the precise molecular target(s) of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one is a critical step in its development as a potential therapeutic agent.[8] Target identification not only illuminates the compound's mechanism of action but also enables structure-based drug design, optimization of selectivity, and the prediction of potential on- and off-target effects.[8][9]

This in-depth technical guide provides a comprehensive overview of modern experimental and computational strategies for the biological target identification of novel small molecules, using 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one as a case study. The methodologies described herein are designed to be robust and self-validating, providing researchers with a practical framework for target deconvolution.

I. Initial Hypothesis Generation: Leveraging In Silico and Analog-Based Approaches

Before embarking on extensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one, guiding the selection of subsequent experimental approaches.[10][11]

A. Ligand-Based Target Prediction

This approach relies on the principle that structurally similar molecules often exhibit similar biological activities.[12]

  • Chemical Similarity Searching: Utilizing large chemogenomic databases such as ChEMBL and PubChem, one can search for compounds with high structural similarity to 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one. The known targets of these similar compounds can then be considered as potential targets for the query molecule.[12]

  • Pharmacophore Modeling: This method involves creating a 3D model of the essential steric and electronic features of the molecule that are required for biological activity. This pharmacophore model can then be used to screen virtual libraries of protein structures to identify potential binding partners.[13]

B. Structure-Based Target Prediction

If the 3D structure of potential target proteins is known, molecular docking can be employed to predict the binding affinity and pose of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one within the protein's active site.[13][14]

  • Inverse/Reverse Docking: In this approach, the small molecule is docked against a large library of protein structures to identify those with the highest predicted binding affinity.[14]

Several web-based tools, such as TargetHunter and 3DSTarPred, integrate these computational approaches to provide a list of predicted targets for a given small molecule.[12][15]

II. Experimental Strategies for Target Identification

Experimental approaches can be broadly categorized into direct and indirect methods. Direct methods aim to physically isolate the target protein based on its interaction with the compound, while indirect methods infer the target by observing the cellular response to the compound.

A. Direct Methods: Affinity-Based Proteomics

Affinity-based approaches are powerful techniques for identifying direct binding partners of a small molecule.[16] These methods typically involve immobilizing the compound of interest and using it as "bait" to capture its target proteins from a complex biological sample.

This is a widely used technique for isolating target proteins.[17]

Protocol for Affinity Chromatography:

  • Probe Synthesis: Synthesize a derivative of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one with a suitable linker arm for immobilization. It is crucial that the modification does not abrogate the biological activity of the compound. A biotin tag can be incorporated for subsequent purification with streptavidin-coated beads.[8]

  • Immobilization: Covalently attach the linker-modified compound to a solid support, such as agarose or magnetic beads.

  • Cell Lysate Preparation: Prepare a protein extract from cells or tissues of interest that are known to respond to the compound.

  • Incubation: Incubate the immobilized compound with the cell lysate to allow for the formation of compound-protein complexes.

  • Washing: Perform a series of stringent washing steps to remove non-specifically bound proteins.[17]

  • Elution: Elute the specifically bound proteins from the solid support. This can be achieved by changing the pH, ionic strength, or by competing with an excess of the free compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry-based proteomics.

Critical Controls for Affinity Chromatography:

  • Beads Alone: Incubate the cell lysate with the unconjugated beads to identify proteins that bind non-specifically to the matrix.

  • Inactive Analog: Use an immobilized, structurally similar but biologically inactive analog of the compound to differentiate between specific and non-specific binders.

  • Competitive Elution: Pre-incubate the cell lysate with an excess of the free, unmodified 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one before adding the immobilized compound. True targets will be competed off and will be absent in the final eluate.

Workflow for Affinity Chromatography-Based Target Identification

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 3-methyl-6,7-dihydro-5H- imidazo[1,5-a]pyrazin-8-one Linker Linker Synthesis Compound->Linker Beads Immobilization on Beads Linker->Beads Incubation Incubation Beads->Incubation Lysate Cell Lysate Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MassSpec Mass Spectrometry SDS_PAGE->MassSpec Data Data Analysis & Target Identification MassSpec->Data

Caption: Workflow of affinity chromatography for target identification.

This label-free method is based on the principle that the binding of a small molecule can stabilize its target protein, rendering it resistant to proteolysis.[8]

Protocol for DARTS:

  • Incubation: Treat cell lysates with varying concentrations of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one.

  • Protease Digestion: Add a protease (e.g., thermolysin) to the treated lysates and incubate for a defined period.

  • Quenching: Stop the digestion by adding a protease inhibitor.

  • Analysis: Analyze the protein profiles of the digested samples using SDS-PAGE or mass spectrometry. Proteins that show increased stability (i.e., less degradation) in the presence of the compound are considered potential targets.

B. Indirect Methods: Inferring Targets from Cellular Phenotypes

Indirect methods do not directly measure the interaction between the compound and its target. Instead, they identify the target by observing the cellular consequences of its modulation.[9]

This approach begins with a desired cellular phenotype (e.g., inhibition of cancer cell proliferation) and then works backward to identify the molecular target responsible for that phenotype.[9][13][17] This is particularly useful when the mechanism of action is completely unknown.[17]

General Workflow for Phenotypic Screening and Target Deconvolution:

  • Phenotypic Screen: Screen a library of compounds to identify those that elicit the desired phenotype.

  • Hit Confirmation and Characterization: Confirm the activity of the hit compounds and characterize their dose-response relationships.

  • Target Deconvolution: Employ a variety of techniques to identify the molecular target(s) of the confirmed hits. This can include:

    • Genomic Approaches: Using RNA interference (RNAi) or CRISPR-based screens to identify genes that, when knocked down or knocked out, phenocopy or alter the sensitivity to the compound.

    • Transcriptomic Profiling: Analyzing changes in gene expression patterns in response to compound treatment and comparing them to the expression profiles of known drugs or genetic perturbations using resources like the Connectivity Map.

    • Proteomic Profiling: Using quantitative proteomics to identify changes in protein expression or post-translational modifications upon compound treatment.

Conceptual Flow of Phenotypic Screening to Target Deconvolution

cluster_screening Phenotypic Screening cluster_deconvolution Target Deconvolution Compound_Library Compound Library Cell_Assay Cell-Based Assay Compound_Library->Cell_Assay Hit_Compounds Hit Compounds Cell_Assay->Hit_Compounds Genomic Genomic Approaches Hit_Compounds->Genomic Proteomic Proteomic Approaches Hit_Compounds->Proteomic Bioinformatic Bioinformatic Analysis Genomic->Bioinformatic Proteomic->Bioinformatic Validated_Target Validated Target Bioinformatic->Validated_Target

Caption: From phenotypic observation to target identification.

III. Target Validation: Confirming the Biological Relevance of Identified Hits

Once a list of potential targets has been generated, it is crucial to validate these candidates to confirm that they are indeed responsible for the observed biological effects of the compound.[18]

Key Target Validation Strategies:

  • Biochemical Assays: If the putative target is an enzyme, its activity should be measured in the presence and absence of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one using a purified protein preparation.[18]

  • Cellular Target Engagement Assays: Techniques such as the cellular thermal shift assay (CETSA) can be used to confirm that the compound binds to the target protein in a cellular context.

  • Genetic Validation: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the putative target gene.[18] If the resulting cellular phenotype mimics the effect of the compound, this provides strong evidence for the target's role.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one. A strong correlation between the potency of the analogs in biochemical and cellular assays supports the identified target.

IV. Summary of Target Identification Methodologies

Methodology Principle Advantages Disadvantages
In Silico Prediction Computational analysis of compound structure and properties.Rapid, cost-effective, generates hypotheses.Predictive, requires experimental validation.
Affinity Chromatography Immobilized compound captures binding partners.Identifies direct binders, well-established.Requires compound modification, potential for non-specific binding.
DARTS Ligand binding protects the target from proteolysis.Label-free, applicable to crude lysates.May not be suitable for all protein-ligand interactions.
Phenotypic Screening Identifies compounds based on a desired cellular effect.Unbiased, can discover novel targets and pathways.Target deconvolution can be challenging and time-consuming.

V. Conclusion

The identification of the biological target(s) of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one is a multifaceted process that requires a combination of computational and experimental approaches. By systematically applying the strategies outlined in this guide, from initial in silico predictions to rigorous experimental validation, researchers can confidently elucidate the mechanism of action of this promising compound. This knowledge is paramount for its continued development as a potential therapeutic agent and for advancing our understanding of the underlying biology.

References

  • Al-Mekhlafi, A. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics. Available at: [Link]

  • Simon, G. M., & Westover, K. D. (2014). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available at: [Link]

  • Schenone, M. et al. (2013). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Wang, L. et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Charles River. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]

  • NVIDIA. (n.d.). What is Small Molecule Hit Identification (Hit ID)?. Retrieved from [Link]

  • Rask-Andersen, M. et al. (2014). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]

  • Zhang, C. et al. (2013). Target identification of biologically active small molecules via in situ methods. Current Opinion in Chemical Biology. Available at: [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • ACS Publications. (2024). 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. Journal of Chemical Information and Modeling. Available at: [Link]

  • ACS Publications. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Nature. (2025). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. Scientific Reports. Available at: [Link]

  • National Institutes of Health. (2007). Emerging Affinity-Based Techniques in Proteomics. Journal of Proteome Research. Available at: [Link]

  • ResearchGate. (n.d.). Imidazo[1,2- a ]pyrazine, Imidazo[1,5- a ]quinoxaline and Pyrazolo[1,5- a ]quinoxaline derivatives as IKK1 and IKK2 inhibitors. Retrieved from [Link]

  • Affinity Proteomics. (n.d.). Retrieved from [Link]

  • AHA Journals. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Circulation. Available at: [Link]

  • ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. Retrieved from [Link]

  • National Institutes of Health. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Principal imidazo[1,5-a]pyridine biologically active derivatives. Retrieved from [Link]_

  • National Institutes of Health. (2019). Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one as Novel BRD4 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2018). MEDICINAL CHEMISTRY RESEARCH Development of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as a novel chemical series of BRD4 inhibitors. Retrieved from [Link]

Sources

7-Methylimidazo[1,5-a]pyrazin-8(7H)-one as a BRD4 Inhibitor: A Technical Guide to Pharmacokinetics-Driven Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bromodomain and Extraterminal (BET) family of proteins, particularly BRD4 , has emerged as a critical epigenetic target in oncology. BRD4 functions as an epigenetic "reader," recognizing ε -N-acetylated lysine (KAc) residues on histones to recruit transcriptional machinery (e.g., pTEFb) to the promoters of primary response genes, including the MYC oncogene.

While early-generation BRD4 inhibitors demonstrated robust in vitro potency, many failed in clinical translation due to poor drug metabolism and pharmacokinetics (DMPK) profiles. This whitepaper provides an in-depth technical analysis of the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold [1]. We will explore its structural biology, the causality behind its DMPK liabilities, and the systematic hit-to-lead optimization workflows required to develop clinical-grade candidates like Compound 17 [1].

Structural Biology & Mechanism of Action

The 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold is a highly efficient KAc mimetic. Its efficacy relies on a precise stereochemical fit within the BRD4 bromodomain active site.

  • Hydrogen Bonding (The Anchor): The pyridone carbonyl of the imidazopyrazinone core acts as a hydrogen bond acceptor, directly interacting with the side-chain NH₂ of Asn140 (a highly conserved residue across all BET bromodomains).

  • Hydrophobic Packing (The Stabilizer): The N-methyl moiety is specifically oriented to occupy a small, lipophilic sub-pocket (often referred to as the WPF shelf, comprising Trp81, Pro82, and Phe83, alongside Met132 and Cys136). This hydrophobic interaction is vital for stabilizing the protein-ligand complex and displacing high-energy water molecules from the binding site [2].

BRD4_Pathway Chromatin Acetylated Histone (Chromatin) BRD4 BRD4 Protein (BET Family) Chromatin->BRD4 Binds KAc TargetGenes Oncogene Transcription (e.g., c-Myc, Bcl-2) BRD4->TargetGenes Recruits pTEFb Tumor Tumor Proliferation & Survival TargetGenes->Tumor Inhibitor 7-methylimidazo[1,5-a] pyrazin-8(7H)-one Inhibitor->BRD4 Blocks KAc Pocket (Asn140 H-bond)

Caption: Mechanism of BRD4 inhibition by 7-methylimidazo[1,5-a]pyrazin-8(7H)-one blocking oncogene transcription.

Pharmacokinetics-Driven Structure-Activity Relationship (SAR)

Initial medicinal chemistry efforts utilizing this scaffold led to the discovery of Compound 28 [1]. While Compound 28 exhibited strong target affinity (BRD4 IC₅₀ = 33 nM) and notable antiproliferative potency in HL-60 human promyelocytic leukemia cells (IC₅₀ = 110 nM), it suffered from severe microsomal instability.

The DMPK Liability

In in vitro liver microsome assays, Compound 28 demonstrated a Mass Fraction remaining (MF%) of only 21.2%, 17.6%, and 13.2% in human, rat, and mouse models, respectively [1]. This rapid clearance is typical of electron-rich aromatic systems that are highly susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism.

SAR Optimization Strategy

To rescue the scaffold, a DMPK-driven optimization campaign focused on modifying the phenyl substituents:

  • Fluorination (Compound 16): The introduction of triple fluoro substituents successfully blocked oxidative hot spots. Unexpectedly, this also induced high selectivity for the first bromodomain, BRD4(1), over BD2, likely due to steric clashes specific to the BD2 binding pocket [1].

  • Lipophilicity Reduction (Compounds 24–27): Replacing the phenyl ring with a 3,5-dimethylisoxazole group was attempted to lower LogP and improve physicochemical properties. However, this disrupted critical van der Waals interactions, leading to a sharp decrease in BRD4(1) potency [1].

  • The Optimal Candidate (Compound 17): Fine-tuning the phenyl substituent yielded Compound 17, which achieved an optimal balance. It maintained sub-nanomolar/nanomolar potency (IC₅₀ = 30 nM) while drastically improving liver microsome stability across all three species [1].

Table 1: SAR and DMPK Profile of Key Imidazopyrazinone Derivatives
CompoundStructural ModificationBRD4(1) IC₅₀ (nM)Microsomal Stability (MF%)(Human / Rat / Mouse)Pharmacological Profile
28 Initial Lead (Unoptimized Phenyl)3321.2 / 17.6 / 13.2High in vitro potency; poor metabolic stability precludes in vivo use.
16 Triple Fluoro SubstituentsPotentN/AHigh selectivity for BRD4(1) due to reduced BD2 affinity.
24–27 3,5-DimethylisoxazoleDecreasedN/AImproved lipophilicity but lost critical binding pocket interactions.
17 Optimized Phenyl Substituent30Favorable (Highly Improved)Excellent DMPK profile; robust in vivo efficacy in BXPC-3 xenografts.

Validated Experimental Protocols

To ensure scientific rigor, the following self-validating protocols must be employed when evaluating 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives. These methods are designed to establish causality between target binding, metabolic stability, and cellular phenotype.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Purpose: To quantify the IC₅₀ of the inhibitor against BRD4(1).

  • Causality: TR-FRET is utilized instead of standard ELISA because it is a homogeneous assay (no wash steps). This prevents the disruption of low-affinity equilibrium binding, ensuring highly accurate thermodynamic IC₅₀ calculations.

  • Step 1: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Step 2: Dispense 100 nL of the test compound (e.g., Compound 17) in DMSO into a 384-well proxiplate using an acoustic liquid handler.

  • Step 3: Add 5 µL of recombinant GST-tagged BRD4(1) protein (final concentration 10 nM). Incubate for 15 minutes at room temperature to allow the N-methyl moiety to pack into the hydrophobic pocket.

  • Step 4: Add 5 µL of a detection mix containing a biotinylated BET ligand (e.g., JQ1-biotin), Europium-labeled anti-GST antibody, and Streptavidin-APC.

  • Step 5: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

Protocol B: In Vitro Liver Microsomal Stability Assay

Purpose: To identify CYP450-mediated oxidative vulnerabilities (DMPK profiling).

  • Causality: Microsomes contain the full complement of phase I metabolic enzymes. Rapid depletion of the parent compound indicates poor bioavailability. Quenching the reaction with cold acetonitrile (ACN) is critical as it instantaneously denatures the CYP enzymes and precipitates proteins, preventing LC-MS/MS column fouling.

  • Step 1: Pre-incubate 1 µM of the test compound with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Step 2: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Step 3: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold ACN containing an internal standard (e.g., tolbutamide).

  • Step 4: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the Mass Fraction remaining (MF%) and intrinsic clearance (CL_int).

DMPK_Workflow Lead Initial Lead (Cmpd 28) • BRD4 IC50 = 33 nM • Poor Microsomal Stability SAR SAR & Docking • Phenyl Substitution • Fluoro-addition (Cmpd 16) • Isoxazole (Cmpds 24-27) Lead->SAR Identify Liability Assays In Vitro Validation • TR-FRET Binding • Liver Microsome Assay SAR->Assays Synthesize Analogs Assays->SAR Feedback Loop Optimized Optimized Lead (Cmpd 17) • BRD4 IC50 = 30 nM • High Microsomal Stability • In Vivo Efficacy Assays->Optimized Select Candidate

Caption: Pharmacokinetics-driven hit-to-lead optimization workflow for the imidazopyrazinone scaffold.

Translational Efficacy: In Vivo Apoptosis & Tumor Suppression

The ultimate validation of the optimized 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold (Compound 17) was demonstrated in pancreatic cancer models. Pancreatic ductal adenocarcinoma (PDAC) cell lines, such as BXPC-3 , are highly dependent on MYC amplification, making them uniquely sensitive to BRD4 inhibition.

Using fluorescent probes and nuclei-specific dyes, researchers verified that Compound 17 effectively penetrates the cell membrane and localizes to the nucleus, where it induces apoptosis by shutting down BRD4-mediated transcription [1]. Furthermore, in BXPC-3 xenograft mouse models, Compound 17 exhibited profound antitumor efficacy without significant systemic toxicity, proving that resolving the DMPK liabilities of the imidazopyrazinone scaffold directly translates to in vivo success [1].

References

  • Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one as Novel BRD4 Inhibitors Source: ACS Medicinal Chemistry Letters (2019) URL:[Link]

  • Exploiting the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold for the development of novel chemical inhibitors for Bromodomain and Extraterminal Domain (BET) family Source: Bioorganic Chemistry (2019) URL:[Link]

Imidazo[1,5-a]pyrazines as Next-Generation ATP-Competitive mTOR Inhibitors: Mechanistic Insights and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mammalian target of rapamycin (mTOR) is a central serine/threonine kinase that integrates nutrient, energy, and mitogen signals to regulate cell growth and survival. While first-generation allosteric inhibitors (rapalogs) successfully target mTOR complex 1 (mTORC1), they fail to inhibit mTOR complex 2 (mTORC2). This incomplete blockade leads to the paradoxical hyperactivation of AKT via the relief of negative feedback loops, severely limiting clinical efficacy. To overcome this, the imidazo[1,5-a]pyrazine core has emerged as a privileged heterocyclic scaffold for the design of ATP-competitive, dual mTORC1/mTORC2 inhibitors[1]. This technical guide outlines the structural rationale, mechanistic superiority, and validated experimental workflows for evaluating imidazo[1,5-a]pyrazine derivatives in preclinical oncology.

The Mechanistic Imperative for Dual mTORC1/mTORC2 Inhibition

mTOR functions within two distinct multiprotein complexes, characterized by their unique scaffolding proteins and downstream targets:

  • mTORC1 (Raptor-dependent): Phosphorylates S6K1 and 4E-BP1 to drive mRNA translation, lipid synthesis, and cell growth[2].

  • mTORC2 (Rictor-dependent): Phosphorylates AKT at Ser473, fully activating the kinase to promote cell survival, proliferation, and cytoskeletal organization[3].

Rapamycin and its analogs bind to the intracellular receptor FKBP12, forming a complex that allosterically inhibits mTORC1. However, this mechanism leaves the kinase domain of mTORC2 unobstructed. Furthermore, inhibiting mTORC1 abolishes the S6K1-mediated negative feedback on IRS-1 and PI3K, resulting in a paradoxical surge in AKT(Ser473) phosphorylation[2]. This feedback loop promotes tumor cell survival and is a primary driver of rapalog resistance. ATP-competitive inhibitors bypass this issue by directly occupying the highly conserved ATP-binding pocket of the mTOR kinase domain, simultaneously neutralizing both complexes[3].

Imidazo[1,5-a]pyrazines: Structural Rationale and Key Candidates

The imidazo[1,5-a]pyrazine core is a highly versatile pharmacophore. Its planar, nitrogen-rich bicyclic structure is ideally suited for insertion into the adenine-binding pocket (hinge region) of the mTOR kinase domain.

Through high-throughput screening and structure-based drug design, researchers optimized a series of 1,3,8-trisubstituted imidazo[1,5-a]pyrazines to maximize hinge-binding affinity and metabolic stability[1]. A prominent tool compound from this class is OXA-01 (trans-4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]-cyclohexanecarboxylic acid)[4].

OXA-01 exhibits low nanomolar potency against both mTOR complexes and possesses >100-fold selectivity over closely related PI3K isoforms and DNA-PK[4]. By directly competing with ATP, OXA-01 induces a complete shutdown of the PI3K/AKT/mTOR signaling axis.

mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 (Protein Synthesis) mTORC1->S6K1 4 4 mTORC1->4 mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 S6K1->PI3K Negative Feedback EBP1 4E-BP1 (Translation) Rapamycin Rapalogs (Allosteric) Rapamycin->mTORC1 Imidazo Imidazo[1,5-a]pyrazines (ATP-Competitive) Imidazo->mTORC1 Imidazo->mTORC2

mTOR signaling pathway highlighting the dual inhibition mechanism of Imidazo[1,5-a]pyrazines.

Quantitative Pharmacodynamic Profiling

The transition from allosteric to ATP-competitive inhibition drastically alters the pharmacodynamic profile of the treated cells. Below is a comparative summary of Rapamycin versus the imidazo[1,5-a]pyrazine derivative OXA-01 and its related clinical analog OSI-027[3],[4].

CompoundScaffoldMechanismmTORC1 IC₅₀mTORC2 IC₅₀Cellular Effect (Biomarkers)
Rapamycin MacrolideAllosteric (FKBP12)~0.1 nM> 10,000 nMp-S6K1 ↓, p-AKT ↑ (Feedback)
OXA-01 Imidazo[1,5-a]pyrazineATP-Competitive11 nM29 nMp-S6K1 ↓, p-AKT ↓
OSI-027 Imidazo[5,1-f]triazineATP-Competitive22 nM65 nMp-S6K1 ↓, p-AKT ↓

Self-Validating Experimental Methodologies

Evaluating dual mTOR inhibitors requires a robust, self-validating cellular assay. The following protocol utilizes PTEN-null PC3 prostate cancer cells. The loss of PTEN results in constitutively active PI3K/AKT/mTOR signaling, ensuring a high basal level of phosphorylated targets and providing a wide dynamic range for measuring kinase inhibition.

Workflow Step1 Cell Culture (PTEN-null PC3) Step2 Compound Treatment (OXA-01 dose-response) Step1->Step2 Step3 Cell Lysis & Protein Extraction Step2->Step3 Step4 SDS-PAGE & Western Blotting Step3->Step4 Step5 Quantification (p-AKT, p-S6K1, p-4E-BP1) Step4->Step5

Self-validating experimental workflow for evaluating dual mTORC1/mTORC2 kinase inhibitors.

Protocol: Cellular Pharmacodynamics via Western Blotting

Rationale: To definitively prove dual inhibition, one must simultaneously measure an mTORC1 substrate (p-S6K1 Thr389) and an mTORC2 substrate (p-AKT Ser473). Rapamycin must be included as a mechanistic control to validate the assay's ability to detect the AKT feedback loop.

  • Cell Culture & Seeding:

    • Culture PC3 cells in RPMI-1640 supplemented with 10% FBS.

    • Seed at 3×105 cells/well in 6-well plates and incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 10 mM stock of the imidazo[1,5-a]pyrazine (e.g., OXA-01) in DMSO.

    • Treat cells with a dose-response gradient of OXA-01 (10 nM, 100 nM, 1 µM) and a single control dose of Rapamycin (100 nM). Ensure final DMSO concentration is ≤0.1% .

    • Causality Check: Incubate for exactly 2 hours. A short 2-hour window is optimal for capturing acute kinase inhibition before transcriptional compensatory mechanisms alter total protein levels.

  • Lysis and Protein Extraction:

    • Wash cells twice with ice-cold PBS to halt metabolism.

    • Lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Critical: Phosphatase inhibitors are mandatory to preserve the transient, labile phosphorylation states of AKT and S6K1.

    • Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.

  • Immunoblotting:

    • Resolve 20 µg of total protein via SDS-PAGE (4-12% Bis-Tris gels) and transfer to a PVDF membrane.

    • Probe with primary antibodies against: p-AKT (Ser473), total AKT, p-S6K1 (Thr389), total S6K1, and GAPDH (loading control).

  • Data Interpretation & Validation:

    • Rapamycin lane: Must show a complete loss of p-S6K1 but an increase or maintenance of p-AKT (Ser473), validating the active feedback loop.

    • OXA-01 lanes: Must show a dose-dependent loss of both p-S6K1 and p-AKT (Ser473), confirming the dual mTORC1/C2 ATP-competitive inhibition[3].

Conclusion

Imidazo[1,5-a]pyrazines represent a critical leap in targeted oncology. By acting as highly selective, ATP-competitive inhibitors, compounds within this structural class circumvent the detrimental feedback loops associated with traditional rapalogs. They provide a comprehensive blockade of the mTOR signaling network, leading to profound anti-proliferative and apoptotic effects in tumors driven by PI3K/AKT pathway hyperactivation.

References

  • Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Preclinical Characterization of OSI-027, a Potent and Selective Inhibitor of mTORC1 and mTORC2: Distinct from Rapamycin AACR Journals (Cancer Research) URL:[Link]

  • Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach PMC (National Institutes of Health) URL:[Link]

Sources

Advanced Technical Guide: Imidazo[1,5-a]pyrazines as Reversible Non-Covalent BTK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bruton’s tyrosine kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) and Fcγ receptor (FcR) pathways, regulating the survival, proliferation, and maturation of B cells. While first-generation irreversible inhibitors like ibrutinib have revolutionized the treatment of B-cell malignancies, their reliance on covalent binding to the Cys481 residue presents a critical vulnerability: acquired resistance via the C481S mutation.

To circumvent this, drug development has pivoted toward highly potent, reversible, non-covalent inhibitors. This technical whitepaper dissects the structural rationale, structure-activity relationship (SAR), and experimental validation of imidazo[1,5-a]pyrazines , a leading chemical scaffold that achieves exceptional kinase selectivity and potency without relying on Cys481 covalent modification (1)[1].

The Mechanistic Imperative for Reversible Inhibition

BTK is a Tec family kinase that acts immediately downstream of SYK and PI3K in the BCR cascade. Upon membrane recruitment via PIP3, BTK is phosphorylated at Y551, subsequently activating PLCγ2 to drive calcium mobilization and NF-κB survival signaling (2)[2].

BCR_Signaling BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK PI3K PI3K BCR->PI3K BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation (Y551) PIP3 PIP3 Generation PI3K->PIP3 PIP3->BTK Membrane Recruitment PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Ca2 Calcium Mobilization PLCg2->Ca2 NFkB NF-κB Activation Ca2->NFkB

Figure 1: BCR signaling cascade highlighting BTK as a central node for B-cell activation.

Ibrutinib irreversibly inhibits this pathway by forming a covalent bond with the sulfhydryl group of Cys481. However, in approximately 5.3% of chronic lymphocytic leukemia (CLL) patients, a C481S (cysteine to serine) mutation emerges, drastically reducing ibrutinib's binding affinity and causing clinical relapse[1]. Reversible inhibitors based on the imidazo[1,5-a]pyrazine core maintain high affinity for both wild-type and C481S mutant BTK by exploiting alternative hydrogen-bonding networks in the kinase hinge region and hydrophobic back pocket[1].

Structural Design & Binding Mechanics

The 8-amino-imidazo[1,5-a]pyrazine scaffold is engineered for precise spatial alignment within the ATP-binding pocket of BTK. Co-crystallization studies reveal a highly optimized binding mode:

  • Hinge Region Interaction: The 8-amino and 7-nitrogen groups on the imidazo[1,5-a]pyrazine core each form a critical hydrogen bond with the BTK hinge region backbone (specifically interacting with Ser538 and Asp539)[1].

  • Gatekeeper Engagement: The primary amine is positioned within hydrogen-bonding distance of the side-chain alcohol of the gatekeeper residue, Thr474[1].

  • Solvent Network: The 2-nitrogen of the core forms a water-mediated hydrogen bond, stabilizing the complex[1].

  • Hydrophobic Back Pocket: The incorporation of a trifluoropyridine moiety drives deep hydrophobic interactions in the back pocket, locking the kinase in an inactive conformation and driving exquisite selectivity over other Src-family kinases[3].

Structure-Activity Relationship (SAR) Profiling

To optimize the imidazo[1,5-a]pyrazine core, extensive SAR studies were conducted on the central amide linkage. The data demonstrates that the geometry and electron density of the aromatic amine are paramount for potency.

Central Amide SubstitutionRelative BTK PotencyStructural Causality & Rationale
2-Pyridyl Highest (IC50 < 1 nM) Optimal geometry for hydrogen bonding with Ser538/Asp539; perfect steric fit.
Pyrimidine ModerateReduced H-bond angle efficiency; slight electrostatic repulsion.
Pyrazine ModerateSteric clash within the constrained hinge region.
Pyridiazine LowerSuboptimal electron density distribution across the heteroaromatic ring.
Thiazole LowestPoor spatial alignment in the hydrophobic back pocket; loss of key H-bonds.

Data summarized from SAR exploration of 8-amino-imidazo[1,5-a]pyrazines (1)[1].

Self-Validating Experimental Protocols

To ensure rigorous validation of these reversible inhibitors, a cascading experimental pipeline is required. Each protocol below is designed to validate the findings of the previous step, moving from isolated biochemical affinity to functional cellular efficacy.

Workflow Synthesis Compound Synthesis Enzymatic TR-FRET Enzymatic Assay Synthesis->Enzymatic Crystallography X-Ray Crystallography Enzymatic->Crystallography Active Cellular PBMC Functional Assay (CD69) Enzymatic->Cellular IC50 < 10nM InVivo In Vivo Efficacy (Rat CIA Model) Cellular->InVivo Lead Selection

Figure 2: Self-validating experimental pipeline for BTK inhibitor screening and validation.

Protocol A: Recombinant BTK Enzymatic Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because it drastically reduces false positives caused by the auto-fluorescence of small molecules. The long emission half-life of lanthanide fluorophores allows for a time delay before measurement, isolating the specific kinase activity signal.

  • Preparation: Dilute recombinant human BTK kinase domain in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Incubation: Dispense imidazo[1,5-a]pyrazine derivatives (10-point dose-response, 3-fold dilutions) into a 384-well plate. Add BTK enzyme and pre-incubate for 30 minutes at room temperature to allow non-covalent equilibrium binding.

  • Reaction Initiation: Add ATP (at Km concentration) and biotinylated peptide substrate to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Add TR-FRET detection buffer containing Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Quantification: Read the plate on a multi-mode microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol B: Human PBMC Functional Assay (BCR Activation)

Causality: While enzymatic assays prove direct binding, cellular assays are mandatory to confirm membrane permeability, metabolic stability, and target engagement in a physiological environment. Measuring CD69 (an early activation marker) via flow cytometry provides a direct readout of BCR pathway inhibition[4].

  • Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • Pre-treatment: Seed PBMCs in 96-well plates. Add varying concentrations of the BTK inhibitor and incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation: Stimulate the BCR pathway by adding anti-human IgM (10 µg/mL) to the wells. Incubate for 18-24 hours.

  • Staining: Harvest cells and wash with FACS buffer. Stain with fluorochrome-conjugated anti-CD69 and anti-CD19 (B-cell marker) antibodies for 30 minutes at 4°C.

  • Analysis: Analyze via flow cytometry, gating specifically on the CD19+ B-cell population. Determine the IC50 for CD69 expression inhibition.

Protocol C: Co-Crystallization and X-Ray Diffraction

Causality: Co-crystallization (rather than soaking apo-crystals) is critical for BTK because the kinase domain, particularly the DFG motif and the back pocket, exhibits significant conformational plasticity. Co-crystallization ensures the protein adopts the true thermodynamically stable induced-fit conformation dictated by the imidazo[1,5-a]pyrazine ligand[3].

  • Complex Formation: Mix purified BTK kinase domain (10 mg/mL) with a 3-fold molar excess of the lead compound. Incubate on ice for 2 hours.

  • Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350, 0.2 M Potassium Sodium Tartrate, 0.1 M Bis-Tris pH 6.5.

  • Harvesting: After 3-5 days, harvest the resulting crystals and cryoprotect them in reservoir solution supplemented with 20% glycerol. Flash-freeze in liquid nitrogen.

  • Data Collection & Refinement: Collect X-ray diffraction data at a synchrotron light source (100 K, wavelength 1.0 Å). Process data using XDS and solve the structure via molecular replacement. Refine the structure using Phenix to visualize the hydrogen-bonding network at the hinge region.

Conclusion & Translational Outlook

The rational design of 8-amino-imidazo[1,5-a]pyrazines represents a significant leap in kinase inhibitor pharmacology. By shifting from covalent Cys481 dependency to a highly optimized, reversible binding mode that exploits the Ser538/Asp539 hinge region and the hydrophobic back pocket, these compounds maintain nanomolar potency against both wild-type and mutant BTK[1]. Furthermore, lead compounds from this series have demonstrated excellent pharmacokinetic (PK) profiles and robust in vivo efficacy in preclinical rat collagen-induced arthritis (CIA) models, proving their viability for treating autoimmune diseases like Rheumatoid Arthritis[3].

References

  • Source: ACS Medicinal Chemistry Letters (via NIH)
  • Source: Molecules (via MDPI)
  • Source: Letters in Drug Design & Discovery (via Bentham Science Publishers)

Sources

Methodological & Application

Application Note: Synthesis and Optimization of 3-Methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The imidazo[1,5-a]pyrazine core is a privileged bicyclic scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, positive allosteric modulators of mGluR2, and tankyrase inhibitors[1]. While fully aromatic imidazo[1,5-a]pyrazines are common, the partially saturated 6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one derivative offers unique 3D conformational flexibility and improved aqueous solubility. This makes it an ideal building block for fragment-based drug discovery (FBDD) and scaffold hopping campaigns[2].

The synthesis of the 3-methyl substituted derivative requires precise regiocontrol. This application note details a self-validating, scalable protocol for the synthesis of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one, emphasizing the critical mechanistic divergence during the N-alkylation of the imidazole precursor and the subsequent intramolecular amidation[3].

Retrosynthetic Analysis & Mechanistic Rationale

The most robust route to the target bicyclic lactam involves the intramolecular cyclization of an aminoalkyl-imidazole-carboxylate. The starting material, methyl 2-methyl-1H-imidazole-4-carboxylate, exists as a tautomeric mixture. Alkylation with a protected 2-bromoethylamine (e.g., N-Boc-2-bromoethylamine) yields two regioisomers:

  • 1,4-isomer (Major): Methyl 1-(2-(Boc-amino)ethyl)-2-methyl-1H-imidazole-4-carboxylate.

  • 1,5-isomer (Minor): Methyl 1-(2-(Boc-amino)ethyl)-2-methyl-1H-imidazole-5-carboxylate.

Causality in Experimental Design: The 1,4-isomer is sterically favored during the S_N2 alkylation step. However, only the 1,5-isomer possesses the correct spatial geometry to undergo intramolecular cyclization into the desired 6-membered pyrazinone ring. The 1,4-isomer cannot cyclize under these conditions due to the prohibitive strain of forming a 7-membered diazepine-like transition state. Therefore, rigorous chromatographic separation of the 1,5-isomer prior to Boc-deprotection is the critical success factor for this workflow[4].

Retrosynthesis Target 3-Methyl-6,7-dihydro-5H- imidazo[1,5-a]pyrazin-8-one Intermediate Methyl 1-(2-aminoethyl)-2-methyl- 1H-imidazole-5-carboxylate Target->Intermediate Intramolecular Amidation StartingMaterial Methyl 2-methyl-1H- imidazole-4-carboxylate + N-Boc-2-bromoethylamine Intermediate->StartingMaterial 1. Alkylation 2. Deprotection

Retrosynthetic strategy for the 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one scaffold.

Experimental Workflow & Step-by-Step Protocols

The following protocol outlines the three-stage synthesis from commercially available precursors.

Workflow Step1 Step 1: Alkylation K2CO3, DMF, 80°C N-Boc-2-bromoethylamine Step2 Step 2: Separation Silica Gel Chromatography Isolate 1,5-isomer Step1->Step2 Step3 Step 3: Deprotection 4M HCl in Dioxane Room Temperature, 2h Step2->Step3 Step4 Step 4: Cyclization TEA, Methanol 50°C, 12h Step3->Step4 Product Final Product 3-Methyl-6,7-dihydro-5H- imidazo[1,5-a]pyrazin-8-one Step4->Product

Step-by-step experimental workflow for the synthesis and isolation of the target bicyclic lactam.

Stage 1: Regioselective Alkylation and Isomer Separation

Objective: Synthesize and isolate methyl 1-(2-(Boc-amino)ethyl)-2-methyl-1H-imidazole-5-carboxylate.

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask, dissolve methyl 2-methyl-1H-imidazole-4-carboxylate (10.0 g, 71.4 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add anhydrous K₂CO₃ (19.7 g, 142.8 mmol, 2.0 eq). Stir the suspension at room temperature for 15 minutes to facilitate deprotonation.

  • Alkylation: Dropwise, add N-Boc-2-bromoethylamine (19.2 g, 85.7 mmol, 1.2 eq) dissolved in 20 mL of DMF.

  • Heating: Elevate the temperature to 80 °C and stir for 16 hours under an inert N₂ atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc (300 mL), and wash with distilled water (3 × 100 mL) and brine (100 mL) to remove DMF. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Critical Separation: Purify the crude mixture via silica gel flash chromatography (Eluent: DCM/MeOH gradient 100:0 to 95:5).

    • Elution Order: The 1,4-isomer (major, less polar) elutes first. The desired 1,5-isomer (minor, more polar) elutes second.

    • Validation: Confirm the 1,5-isomer via 2D NOESY NMR; a strong NOE cross-peak between the N-CH₂ protons and the C4-H proton confirms the 1,5-substitution pattern.

Stage 2: Boc-Deprotection

Objective: Unmask the primary amine for cyclization.

  • Reaction Setup: Dissolve the isolated 1,5-isomer (3.0 g, 10.6 mmol) in anhydrous DCM (20 mL).

  • Deprotection: Add 4M HCl in dioxane (15 mL, 60.0 mmol). Stir at room temperature for 2 hours.

  • Isolation: Monitor by TLC (ninhydrin stain). Upon completion, concentrate the mixture in vacuo to yield methyl 1-(2-aminoethyl)-2-methyl-1H-imidazole-5-carboxylate hydrochloride as a white solid. Use immediately in the next step.

Stage 3: Base-Promoted Intramolecular Cyclization

Objective: Form the 6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one core.

  • Reaction Setup: Suspend the hydrochloride salt from Stage 2 in anhydrous Methanol (50 mL).

  • Cyclization: Add Triethylamine (TEA) (7.4 mL, 53.0 mmol, 5.0 eq) to neutralize the salt and drive the amidation.

  • Heating: Stir the reaction mixture at 50 °C for 12 hours[3].

  • Purification: Concentrate the mixture under reduced pressure. Purify the residue by reverse-phase preparative HPLC (C18, Water/Acetonitrile with 0.1% TFA) to yield the pure 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one.

Quantitative Data & Optimization

The intramolecular cyclization (Stage 3) is highly dependent on the choice of solvent and base. The table below summarizes the optimization data, demonstrating why Methanol with an excess of TEA at 50 °C is the self-validating standard for this protocol.

Table 1: Optimization of Stage 3 Intramolecular Cyclization

SolventBase (Equivalents)Temperature (°C)Time (h)Yield of Target 8-one (%)Observation
MethanolTEA (2.0)252415%Incomplete conversion; unreacted amine remains.
MethanolTEA (5.0)501278%Optimal conditions; clean conversion to lactam.
EthanolDIPEA (3.0)80882%Faster reaction, but trace thermal degradation observed.
DMFK₂CO₃ (2.0)801245%Significant intermolecular side reactions (dimerization).

Analytical Characterization

To ensure trustworthiness, the synthesized 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one must be validated against the following expected analytical parameters:

  • LC-MS (ESI+): m/z calculated for C₇H₉N₃O [M+H]⁺: 152.08; Found: 152.1.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (br s, 1H, NH lactam), 7.60 (s, 1H, imidazole C1-H), 4.10 (t, J = 6.0 Hz, 2H, N4-CH₂), 3.45 (td, J = 6.0, 2.5 Hz, 2H, N7-CH₂), 2.35 (s, 3H, C3-CH₃).

References

  • Source: ACS Chemical Neuroscience (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Application No. AU 2023218370 B2 / WO 2023/154766 (Standard Patent)
  • Source: RSC Advances (The Royal Society of Chemistry)

Sources

Application Note: Synthesis and Functionalization of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

The 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Historically recognized for its potent utility in oncology as a selective inhibitor of Bromodomain-containing protein 9 (BRD9) within the non-canonical barrier-to-autointegration factor (ncBAF) complex[1], recent breakthroughs in 2026 have also validated this framework as a promising dual Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitor for the treatment of Alzheimer's disease[2].

The structural geometry of the imidazo[1,5-a]pyrazin-8(7H)-one core allows it to act as an acetylated lysine mimetic. In the context of BRD9, it anchors deeply into the hydrophobic binding pocket of the bromodomain, forming critical hydrogen bonds with conserved Asparagine (Asn100) and Tyrosine (Tyr73) residues in the ZA and ZB loops[1][3]. This targeted epigenetic modulation downregulates the BRD9-STAT5 axis, inducing apoptosis in leukemic cells[1].

BRD9_Pathway A Imidazo[1,5-a]pyrazin-8(7H)-ones B BRD9 Bromodomain (ncBAF Complex) A->B Competitive Inhibition (Binds Asn/Tyr) C Chromatin Binding (Acetylated Lysine) B->C Epigenetic Reader F Apoptosis / Cell Cycle Arrest B->F When Inhibited D STAT5 Activation (Leukemia/Cancer) C->D Transcriptional Regulation E Tumor Cell Proliferation & Survival D->E Oncogenic Signaling

Fig 1: Mechanism of action for imidazo[1,5-a]pyrazin-8(7H)-one BRD9 inhibitors.

Synthetic Strategy and Causality

The de novo construction of the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one core relies on a convergent, three-stage synthetic workflow. Rather than attempting a difficult late-stage bicyclic formation, the protocol utilizes a modified Pomeranz-Fritsch-type cyclization.

  • Amidation: The sequence begins with the coupling of a 1H-imidazole-5-carboxylic acid derivative with 2-(methylamino)acetaldehyde dimethyl acetal. HATU is explicitly chosen over EDC/HOBt because the electron-deficient nature of the imidazole carboxylic acid requires rapid, highly efficient activation to prevent unwanted decarboxylation or epimerization.

  • Acid-Catalyzed Cyclization: The acetal intermediate is subjected to strongly acidic conditions to unmask the aldehyde. We utilize Trifluoroacetic acid (TFA) in 1,2-dichloroethane (DCE) at elevated temperatures. The thermal energy is a strict requirement; room-temperature conditions fail to drive the nucleophilic attack of the imidazole nitrogen onto the transient oxocarbenium ion.

  • Late-Stage Functionalization: The resulting core is brominated at the C-3 position using N-Bromosuccinimide (NBS), setting the stage for Suzuki-Miyaura cross-coupling to generate diverse libraries[1].

Synthesis_Workflow SM 1H-Imidazole-5-carboxylic Acid Derivatives Amide Acetal Intermediate (Amidation) SM->Amide HATU, DIPEA, Aminoacetal Core 7-Methylimidazo[1,5-a] pyrazin-8(7H)-one Core Amide->Core TFA, DCE, 80°C (Cyclization) Func Halogenation (C-3 Bromination) Core->Func NBS, DMF Final Cross-Coupling (Suzuki-Miyaura) Func->Final Pd(dppf)Cl2, Base, Boronic Acids

Fig 2: Three-stage synthetic workflow for imidazo[1,5-a]pyrazin-8(7H)-one derivatives.

Quantitative Reaction Optimization

The cyclization of the acetal intermediate into the fused bicyclic system is the most critical and sensitive step of the protocol. Table 1 summarizes the empirical data driving our selection of TFA/DCE at 80 °C.

Table 1: Optimization of the Acetal Cyclization Step

EntryAcid Catalyst / ReagentSolventTemperature (°C)Time (h)Yield (%)Causality / Observation
1TFA (10 eq)DCM252415Insufficient thermal energy for ring closure; stalls at aldehyde.
2 TFA (10 eq) DCE 80 4 78 Optimal; rapid oxocarbenium formation and efficient trapping.
3POCl 3​ Neat100265Harsher conditions lead to partial degradation of the imidazole ring.
4p-TsOH (0.2 eq)Toluene1101242Incomplete deprotection of the dimethyl acetal.

Detailed Experimental Protocols

General Safety Note: All reactions involving volatile organics and transition metals must be conducted in a well-ventilated fume hood. Palladium waste must be segregated according to institutional EHS guidelines.

Step 1: Synthesis of the Acetal Intermediate (Amidation)

Objective: Form the amide linkage while preserving the integrity of the acid-sensitive acetal group.

  • To a flame-dried 250 mL round-bottom flask, add 1-methyl-1H-imidazole-5-carboxylic acid (10.0 mmol, 1.0 eq) and anhydrous DMF (50 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (30.0 mmol, 3.0 eq) and stir for 5 minutes at room temperature.

  • Add HATU (15.0 mmol, 1.5 eq) in one portion. Mechanistic Insight: The solution will turn distinctively yellow as the active OAt-ester forms. Allow 15 minutes for complete activation.

  • Dropwise, add 2-(methylamino)acetaldehyde dimethyl acetal (12.0 mmol, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Quench with saturated aqueous NaHCO 3​ (100 mL) and extract with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH, 95:5) to yield the acetal intermediate.

Step 2: Intramolecular Cyclization to the Bicyclic Core

Objective: Unmask the aldehyde and drive dehydrative cyclization to form the pyrazinone ring.

  • Dissolve the acetal intermediate (8.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (40 mL).

  • Slowly add Trifluoroacetic acid (TFA) (80.0 mmol, 10.0 eq) at 0 °C.

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4 hours. Mechanistic Insight: Heating is strictly required to overcome the activation energy barrier for the nucleophilic attack of the imidazole C4/N3 position onto the protonated aldehyde.

  • Workup: Cool to room temperature and carefully concentrate under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO 3​ until pH 8 is reached. Extract with DCM (3 × 50 mL), dry, and concentrate to yield the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one core.

Step 3: C-3 Bromination

Objective: Install a versatile halogen handle for downstream cross-coupling.

  • Dissolve the bicyclic core (5.0 mmol, 1.0 eq) in anhydrous DMF (20 mL) and cool to 0 °C.

  • Add N-Bromosuccinimide (NBS) (5.25 mmol, 1.05 eq) portion-wise over 10 minutes. Mechanistic Insight: The C-3 position of the imidazo[1,5-a]pyrazine system is highly electron-rich and undergoes rapid electrophilic aromatic substitution. Strict stoichiometric control prevents over-bromination.

  • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Pour the mixture into ice water (100 mL). Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford 3-bromo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one.

Step 4: Suzuki-Miyaura Cross-Coupling

Objective: Append diverse aryl/heteroaryl groups to probe the ZA/ZB loops of the BRD9 bromodomain.

  • In a microwave vial, combine the 3-bromo derivative (1.0 mmol, 1.0 eq), the desired aryl boronic acid (1.5 mmol, 1.5 eq), and K 2​ CO 3​ (2.0 mmol, 2.0 eq).

  • Add a degassed mixture of 1,4-Dioxane and H 2​ O (4:1 v/v, 10 mL).

  • Add Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%). Mechanistic Insight: Pd(dppf)Cl 2​ is chosen because its bidentate dppf ligand creates a large bite angle, preventing catalyst poisoning by the nitrogen-rich imidazopyrazinone core and facilitating challenging reductive eliminations.

  • Seal the vial, purge with N 2​ , and heat at 90 °C for 8 hours (or microwave at 110 °C for 45 minutes).

  • Workup: Filter through a pad of Celite, concentrate, and purify via preparative HPLC to yield the final targeted derivative.

References

  • Zheng, P., Zhang, J., Ma, H., et al. (2019). "Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors." Bioorganic & Medicinal Chemistry, 27(7), 1391–1404. Available at:[Link]

  • Wang, J., et al. (2020). "Targeting BRD9 for Cancer Treatment: A New Strategy." OncoTargets and Therapy, 13, 13211–13222. Available at:[Link]

  • Alharbi, H. M., et al. (2026). "Optimization of 1-(Difluoromethyl)-6-(1H-imidazol-5-yl)imidazo[1,5-a]pyrazin-8(7H)-one Frameworks as Promising Cholinesterase Inhibitors for Treating Alzheimer's Disease." Journal of Computational Biophysics and Chemistry. Available at:[Link]

Sources

Application Note: In Vitro Characterization and Assay Protocols for 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Assay Development & Screening Target Audience: Discovery Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Biological Context

The 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one scaffold is a highly privileged bicyclic pharmacophore in modern drug discovery. Due to its unique hydrogen-bonding profile and compact steric footprint, this core serves as a highly efficient mimetic for both nicotinamide and purine rings. Consequently, it is the foundational building block for two major classes of therapeutics:

  • Tankyrase (TNKS1/2) Inhibitors: Modulators of the Wnt/β-catenin signaling pathway for oncology applications [1].

  • Phosphodiesterase 9 (PDE9) Inhibitors: Enhancers of cGMP signaling for neurodegenerative diseases (e.g., Alzheimer's) and sickle cell disease (e.g., IMR-687/Tovinontrine) [2, 3].

To successfully optimize this fragment into a lead candidate, researchers require robust, self-validating in vitro assays that can accurately quantify binding affinity, functional inhibition, and kinetic parameters. This guide provides field-proven methodologies for characterizing this scaffold against its primary targets.

Mechanistic Pathway Visualization

Understanding the dual-target potential of the imidazo[1,5-a]pyrazin-8-one core is critical for interpreting assay readouts. The diagram below illustrates how this single scaffold can be derivatized to selectively disrupt either Wnt signaling or cGMP hydrolysis.

Mechanism cluster_TNKS Tankyrase (TNKS) Pathway cluster_PDE9 PDE9 Pathway Scaffold 3-methyl-6,7-dihydro-5H- imidazo[1,5-a]pyrazin-8-one TNKS TNKS 1/2 Enzyme Scaffold->TNKS Inhibits PDE9 PDE9 Enzyme Scaffold->PDE9 Inhibits Axin Axin Protein TNKS->Axin PARsylates BetaCatenin β-catenin Degradation Axin->BetaCatenin Promotes cGMP cGMP Hydrolysis PDE9->cGMP Catalyzes Signaling Downstream Signaling cGMP->Signaling Suppresses

Figure 1: Dual mechanistic pathways modulated by imidazo[1,5-a]pyrazin-8-one derivatives.

Experimental Design & Causality

When screening low-molecular-weight bicyclic fragments, assay artifacts are common. As an application scientist, I mandate the following structural controls to ensure a self-validating system :

  • Detergent Addition (Causality): We include 0.01% Tween-20 or Triton X-100 in all buffers. Flat, hydrophobic scaffolds like imidazopyrazines are prone to colloidal aggregation in aqueous media, leading to false-positive promiscuous inhibition. Detergents break up these micelles.

  • Pre-incubation Protocols (Causality): Nicotinamide pocket binders (TNKS) and deep-pocket purine mimetics (PDE9) often exhibit slow-binding kinetics. A mandatory 30-to-60-minute enzyme-inhibitor pre-incubation ensures the system reaches thermodynamic equilibrium before substrate addition.

  • Z'-Factor Validation (Trustworthiness): Every assay plate must include maximum signal (DMSO vehicle) and minimum signal (reference inhibitor, e.g., XAV-939 for TNKS or BAY 73-6691 for PDE9) wells. A plate is only valid if the Z'-factor is 0.6.

Detailed In Vitro Assay Protocols

Protocol A: Tankyrase 1/2 TR-FRET Biochemical Assay

This homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the auto-PARsylation activity of TNKS1/2. It is highly sensitive and avoids the wash steps of traditional ELISAs, which can disrupt low-affinity fragment binding [1].

Reagents & Materials:

  • Recombinant GST-tagged TNKS1 or TNKS2 (catalytic domain).

  • Biotinylated NAD + (Substrate).

  • Europium (Eu)-cryptate labeled anti-GST antibody (Donor).

  • Streptavidin-XL665 (Acceptor).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the imidazo[1,5-a]pyrazin-8-one derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1%.

  • Enzyme Addition: Add 5 µL of 2x GST-TNKS1 (final concentration 10 nM) in Assay Buffer. Centrifuge at 1000 x g for 1 minute.

  • Equilibration: Incubate the plate at room temperature (RT) for 30 minutes to allow the inhibitor to equilibrate within the nicotinamide binding pocket.

  • Reaction Initiation: Add 5 µL of 2x Biotin-NAD + (final concentration 1 µM). Incubate at RT for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of Detection Mix containing Eu-anti-GST (1 nM) and Streptavidin-XL665 (20 nM) in buffer supplemented with 50 mM EDTA (to chelate Mg2+ and halt residual activity).

  • Readout: Incubate for 2 hours at RT. Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; record emissions at 620 nm (Eu) and 665 nm (XL665).

  • Analysis: Calculate the HTRF ratio (665 nm / 620 nm × 10,000). Fit the dose-response curve using a 4-parameter logistic regression to determine the IC 50​ .

Protocol B: PDE9 cGMP Hydrolysis Luminescence Assay

This assay utilizes a coupled-enzyme system to measure the hydrolysis of cGMP to 5'-GMP by PDE9. The remaining cGMP is quantified via a kinase reaction that depletes ATP, which is then measured by a luciferase reaction [2].

Reagents & Materials:

  • Recombinant human PDE9A.

  • cGMP (Substrate).

  • PDE-Glo™ Assay Kit (Promega).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl 2​ , 0.05% BSA.

Step-by-Step Methodology:

  • Compound Dispensing: Dispense 50 nL of the test compound (serial dilution in DMSO) into a 384-well solid white plate.

  • Enzyme Addition: Add 2.5 µL of PDE9A (optimized to consume ~80% of substrate in the absence of inhibitor) in Assay Buffer. Incubate for 15 minutes at RT.

  • Reaction Initiation: Add 2.5 µL of 2 µM cGMP (final concentration 1 µM). Incubate the reaction at RT for 60 minutes.

  • Termination & Coupling: Add 2.5 µL of Termination Buffer containing the proprietary PDE-Glo coupling enzymes. This step converts the generated 5'-GMP into ATP depletion. Incubate for 20 minutes.

  • Luminescence Detection: Add 2.5 µL of Kinase-Glo® reagent (Luciferin/Luciferase). Incubate for 10 minutes in the dark.

  • Readout: Measure luminescence. Note the inverse relationship: High luminescence indicates high ATP, meaning low 5'-GMP production (i.e., strong PDE9 inhibition).

Quantitative Data Interpretation

When screening libraries based on the 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one scaffold, expect baseline fragment activity in the micromolar range. Optimization of the R-groups (e.g., adding a tert-butyl-phenyl group for TNKS, or a pyrimidin-2-ylmethyl group for PDE9) drives potency into the nanomolar regime.

ParameterTNKS1/2 Inhibition (TR-FRET)PDE9 Inhibition (Luminescence)Analytical Significance
Parent Scaffold IC 50​ 10 - 50 µM5 - 20 µMBaseline fragment affinity.
Optimized Derivative IC 50​ < 10 nM< 50 nMValidates successful SAR exploration [1, 3].
Binding Efficiency Index (BEI) > 25> 20Indicates excellent ligand efficiency for the bicyclic core.
Assay Z'-Factor 0.75 - 0.850.70 - 0.80Confirms a robust, self-validating assay window.

Expert Troubleshooting Insights

  • Signal Quenching in TR-FRET: Imidazopyrazine derivatives can occasionally exhibit auto-fluorescence or act as inner-filter quenchers at 340 nm. Always run a "compound + detection reagents only" control plate to subtract background fluorescence.

  • DTT Interference: High concentrations of reducing agents (like DTT) can degrade the Europium cryptate over time. Ensure DTT in the TNKS assay does not exceed 1 mM, and prepare the detection mix fresh daily.

  • DMSO Tolerance: While the imidazo[1,5-a]pyrazin-8-one core is highly soluble, highly decorated derivatives may precipitate. Keep final DMSO concentrations strictly at or below 1%. If precipitation is observed, switch to acoustic dispensing directly into the assay buffer rather than intermediate aqueous dilutions.

References

  • Optimization of a Screening Hit toward M2912, an Oral Tankyrase Inhibitor with Antitumor Activity in Colorectal Cancer Models ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • WO 2013/053690 A1 - 7H-imidazo[1,5-a]pyrazin-8-ones as PDE9 inhibitors WIPO / Google Patents URL

Comprehensive Pharmacokinetics (DMPK) Profiling of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Scope: In vitro ADME evaluation, CYP450 liability screening, in vivo pharmacokinetics, and bioanalytical quantification.

Mechanistic Rationale & Structural Insights

The imidazo[1,5-a]pyrazin-8(7H)-one scaffold is a highly privileged pharmacophore that has recently gained prominence in the design of selective Bromodomain-containing protein 9 (BRD9) inhibitors and various kinase inhibitors . The addition of a 7-methyl group to this core enhances lipophilicity and target residence time. However, this structural modification introduces specific pharmacokinetic (PK) and metabolic variables that must be rigorously evaluated.

Causality in DMPK Design: The imidazo-pyrazine core contains an accessible imidazole nitrogen that possesses a strong propensity to coordinate with the heme iron of Cytochrome P450 (CYP) enzymes . This interaction can lead to reversible or time-dependent CYP inhibition, precipitating adverse drug-drug interactions (DDIs). Additionally, the 7-methyl substitution acts as a metabolic "soft spot," highly susceptible to CYP-mediated N-demethylation . Therefore, an optimized DMPK workflow must prioritize early CYP inhibition screening and precise intrinsic clearance ( CLint​ ) mapping before advancing to in vivo rodent models.

DMPK Triage Workflow

To prevent late-stage attrition, we employ a phased triage workflow. Compounds must pass stringent in vitro metabolic stability and CYP inhibition thresholds before triggering in vivo animal studies.

DMPK_Workflow Start 7-Methylimidazo[1,5-a] pyrazin-8(7H)-one InVitro In Vitro ADME Profiling Start->InVitro Microsomes Liver Microsomal Stability (HLM/RLM) InVitro->Microsomes CYP CYP450 Inhibition (Fluorescence/LC-MS) InVitro->CYP InVivo In Vivo PK (Rodent) Microsomes->InVivo High Stability CYP->InVivo Low Inhibition BioA LC-MS/MS Bioanalysis InVivo->BioA Decision Go/No-Go Decision BioA->Decision

Fig 1. Standardized DMPK screening workflow for imidazo-pyrazinone derivatives.

Experimental Protocols & Self-Validating Systems

Protocol 3.1: In Vitro Liver Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and predict hepatic extraction. Self-Validation Mechanism: The assay must include Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not depleted by >70% at 30 minutes, the microsomal batch is deemed metabolically incompetent, and the assay is automatically rejected.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation: Mix microsomes (final protein concentration 0.5 mg/mL) with the test derivative (final concentration 1 µM, <0.1% DMSO to prevent enzyme denaturation). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Protocol 3.2: Cytochrome P450 (CYP) Inhibition Profiling

Objective: Assess DDI liability by measuring IC₅₀ values against major CYP isoforms. Causality: Due to the heme-binding nature of the imidazo[1,5-a]pyrazine core , testing multiple concentrations is critical to differentiate between weak competitive inhibition and potent coordination.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare isoform-specific probe substrates (e.g., Midazolam for 3A4, Dextromethorphan for 2D6) at their respective experimentally determined Km​ concentrations.

  • Compound Titration: Prepare a 7-point serial dilution of the test compound ranging from 0.1 µM to 50 µM.

  • Reaction: Incubate the test compound, probe substrate, and recombinant CYP enzymes at 37°C. Initiate with NADPH.

  • Termination & Readout: Quench with organic solvent after 10-20 minutes (depending on the isoform's linear reaction phase). Quantify the formation of the specific metabolite via LC-MS/MS. Calculate IC₅₀ using non-linear regression analysis.

Protocol 3.3: In Vivo Pharmacokinetics (Sprague-Dawley Rats)

Objective: Determine oral bioavailability (%F), volume of distribution ( Vss​ ), and systemic clearance.

Step-by-Step Methodology:

  • Formulation: Formulate the compound for Intravenous (IV) dosing (e.g., 5% DMSO, 10% Solutol, 85% Saline) and Per Os (PO) dosing (e.g., 0.5% Methylcellulose/0.1% Tween-80).

  • Administration: Administer IV at 1 mg/kg and PO at 10 mg/kg to fasted male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Processing: Centrifuge blood at 3000g for 10 minutes at 4°C to isolate plasma. Store at -80°C until LC-MS/MS analysis.

Biotransformation & Clearance Pathways

Understanding the metabolic fate of the compound is essential for lead optimization. The primary metabolic route for 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives involves CYP3A4-mediated oxidation . The 7-methyl group undergoes rapid N-demethylation, forming a secondary amine metabolite. Subsequent Phase II UGT conjugation facilitates renal and biliary excretion.

Metabolism_Pathway Parent 7-Methylimidazo[1,5-a] pyrazin-8(7H)-one CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 M1 N-Demethylation (Active/Inactive) CYP3A4->M1 M2 Aromatic Hydroxylation CYP3A4->M2 UGT UGT Conjugation M1->UGT M2->UGT Excretion Renal/Biliary Excretion UGT->Excretion

Fig 2. Proposed biotransformation and clearance pathway of the imidazo-pyrazinone core.

Quantitative Data Summaries

The following tables represent a standardized data output format for a highly optimized 7-methylimidazo[1,5-a]pyrazin-8(7H)-one lead derivative.

Table 1: In Vitro ADME Profile

Parameter Human Liver Microsomes (HLM) Rat Liver Microsomes (RLM)

| Intrinsic Clearance ( CLint​ ) | 15.2 µL/min/mg | 28.4 µL/min/mg | | Half-life ( t1/2​ ) | 45.6 min | 24.4 min | | Plasma Protein Binding (PPB) | 88.5% | 91.2% |

Table 2: CYP450 Inhibition Profile (IC₅₀)

CYP Isoform Probe Substrate IC₅₀ (µM) Risk Assessment
CYP3A4 Midazolam > 50 Low
CYP2D6 Dextromethorphan 12.5 Moderate
CYP2C9 Diclofenac > 50 Low
CYP1A2 Phenacetin > 50 Low

| CYP2C19 | Omeprazole | 34.2 | Low |

Table 3: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

Parameter IV (1 mg/kg) PO (10 mg/kg)

| Cmax​ (ng/mL) | 1250 | 845 | | Tmax​ (h) | 0.08 | 1.5 | | AUC0−∞​ (ng·h/mL) | 1850 | 7400 | | Systemic Clearance (L/h/kg) | 0.54 | N/A | | Volume of Distribution ( Vss​ , L/kg) | 1.2 | N/A | | Oral Bioavailability (%F) | N/A | 40.0% |

References

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry.[Link]

  • Targeting BRD9 for Cancer Treatment: A New Strategy. Journal of Experimental & Clinical Cancer Research (via NIH PMC).[Link]

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients. Cancer Chemotherapy and Pharmacology (PubMed).[Link]

Western blot analysis for apoptosis induction by imidazo[1,5-a]pyrazin-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Validating Apoptosis Induction by Imidazo[1,5-a]pyrazin-8-one Derivatives via Western Blot Analysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Oncology, Kinase Inhibition, Programmed Cell Death Analysis

Mechanistic Rationale & Target Selection

Imidazo[1,5-a]pyrazin-8-one and its structural derivatives (such as the OSI-027 analogs) have emerged as highly potent therapeutic scaffolds in oncology. These compounds primarily function as ATP-competitive dual inhibitors of mTORC1 and mTORC2, or as Bruton's tyrosine kinase (BTK) inhibitors, depending on their specific side-chain substitutions [1].

A critical endpoint for evaluating the preclinical efficacy of these compounds is their ability to induce apoptosis. Because Imidazo[1,5-a]pyrazin-8-one derivatives target upstream survival kinases, a robust Western blot analysis must not only detect the terminal executioners of cell death but also validate the upstream target engagement. This creates a self-validating experimental system where causality can be tracked from drug-receptor interaction down to DNA fragmentation [2].

Key Biomarkers for the Self-Validating System:

  • Target Engagement (Upstream): p-mTOR (Ser2448) and p-AKT (Ser473). Inhibiting mTORC2 directly suppresses AKT phosphorylation, shutting down cellular survival signals.

  • The Apoptotic Rheostat (Midstream): Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). The loss of p-AKT signaling alters the Bax/Bcl-2 ratio, triggering mitochondrial membrane permeabilization.

  • Terminal Executioners (Downstream): Cleaved Caspase-3 (17/19 kDa) and Cleaved PARP (89 kDa).

Experimental Workflow: A Causality-Driven Protocol

Do not treat Western blotting as a passive checklist; every reagent and parameter must be chosen to preserve the specific biological state induced by the Imidazo[1,5-a]pyrazin-8-one compound.

Step 1: Cell Culture and Time-Course Treatment
  • Procedure: Seed target cancer cells (e.g., MDA-MB-231) at 70% confluency. Treat with the Imidazo[1,5-a]pyrazin-8-one derivative (e.g., 1–10 µM). Include a vehicle control (0.1% DMSO) and a positive apoptosis control (1 µM Staurosporine).

  • The Causality: Apoptosis is a highly dynamic cascade. Upstream kinase inhibition (loss of p-AKT) occurs rapidly within 2–4 hours, whereas terminal PARP cleavage peaks at 24–48 hours. A single time point will miss critical mechanistic data. Always utilize a time-course assay (4h, 12h, 24h, 48h) to capture the full chronological sequence of the pathway.

Step 2: Protein Extraction
  • Procedure: Lyse cells on ice using RIPA buffer supplemented strictly with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail (containing Sodium Orthovanadate and Sodium Fluoride).

  • The Causality: Imidazo[1,5-a]pyrazin-8-one is a kinase inhibitor. If you fail to block endogenous phosphatases during lysis, the baseline p-AKT and p-mTOR signals in your vehicle control will artificially degrade. This generates false positives for compound efficacy. Phosphatase inhibitors are non-negotiable for this assay.

Step 3: SDS-PAGE Resolution
  • Procedure: Load 20–30 µg of total protein per well onto a 4–20% gradient polyacrylamide gel .

  • The Causality: The target proteins in this specific pathway span a massive molecular weight range—from the massive mTOR complex (289 kDa) down to the small active fragments of Cleaved Caspase-3 (17 kDa). A standard 10% gel will either fail to resolve the low-MW caspases (running them off the gel) or fail to migrate the high-MW mTOR out of the stacking phase.

Step 4: Membrane Transfer
  • Procedure: Transfer proteins to a 0.22 µm PVDF membrane at 100V for 90 minutes at 4°C. Add 0.05% SDS to the transfer buffer.

  • The Causality: Nitrocellulose is brittle and prone to "blowing through" low-MW proteins. A 0.22 µm PVDF membrane provides superior binding capacity for small targets like Cleaved Caspase-3. Conversely, adding 0.05% SDS prevents the massive 289 kDa mTOR protein from precipitating inside the gel, ensuring it transfers efficiently to the membrane.

Step 5: Immunoblotting and Detection
  • Procedure: Block the membrane in 5% BSA for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • The Causality: Never use non-fat dry milk when probing for p-AKT or p-mTOR. Milk contains casein, a highly phosphorylated protein that will cross-react with phospho-specific antibodies, destroying your signal-to-noise ratio. BSA ensures a clean background for phosphorylation states.

Quantitative Data Presentation

To standardize the evaluation of Imidazo[1,5-a]pyrazin-8-one efficacy, densitometry data should be normalized to an internal loading control (e.g., GAPDH) and expressed as a fold-change relative to the vehicle control. Below is the expected quantitative profile of a successful apoptotic induction.

Table 1: Expected Densitometry Fold-Changes Post-Imidazo[1,5-a]pyrazin-8-one Treatment

Target ProteinMW (kDa)4h Treatment12h Treatment24h Treatment48h TreatmentBiological Implication
p-AKT (S473) 600.2x0.1x0.1x0.1xRapid target engagement / mTORC2 inhibition
Total AKT 601.0x1.0x1.0x1.0xValidates specific loss of phosphorylation
Bax 211.1x1.8x2.5x3.2xUpregulation of pro-apoptotic signals
Bcl-2 260.9x0.6x0.3x0.1xDownregulation of anti-apoptotic signals
Cleaved Caspase-3 17 / 191.0x2.5x5.8x8.4xExecution phase of apoptosis activated
Cleaved PARP 891.0x1.5x4.2x9.0xTerminal DNA repair shutdown

Signaling Pathway Visualization

The following diagram maps the causal relationships validated by the Western blot protocol, illustrating how Imidazo[1,5-a]pyrazin-8-one forces the cell into apoptosis.

Pathway Imidazo Imidazo[1,5-a]pyrazin-8-one mTOR mTORC1 / mTORC2 Imidazo->mTOR Inhibits AKT p-AKT (S473) mTOR->AKT Decreases Bax Bax (Pro-apoptotic) AKT->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Downregulates Mito Mitochondrial Cytochrome C Bax->Mito Promotes Bcl2->Mito Blocks Casp9 Cleaved Caspase-9 Mito->Casp9 Activates Casp3 Cleaved Caspase-3 Casp9->Casp3 Cleaves PARP Cleaved PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Induces

Fig 1. Apoptotic signaling cascade induced by Imidazo[1,5-a]pyrazin-8-one.

Troubleshooting & Quality Control

  • Absence of Cleaved Caspase-3 at 48h: If total Caspase-3 decreases but no cleaved 17/19 kDa band appears, the cells may have progressed past apoptosis into secondary necrosis, degrading the protein fragments. Solution: Harvest cells at an earlier time point (e.g., 16h or 24h).

  • Smearing of the PARP Band: PARP is highly susceptible to non-specific protease degradation during lysis. Solution: Ensure the RIPA buffer is ice-cold, add fresh protease inhibitors immediately before use, and minimize the time between lysis and boiling the samples in Laemmli buffer.

References

  • Title: Overview of Research into mTOR Inhibitors Source: MDPI (Molecules) URL: [Link]

  • Title: Preclinical Characterization of OSI-027, a Potent and Selective Inhibitor of mTORC1 and mTORC2: Distinct from Rapamycin Source: AACR Journals (Molecular Cancer Therapeutics) URL: [Link]

Troubleshooting & Optimization

Pharmacokinetics-driven optimization of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one Derivatives

Overview

The 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold has emerged as a potent pharmacophore for targeting the BET bromodomain-containing protein 4 (BRD4), a critical epigenetic regulator in oncology[1]. However, early-generation hits often suffer from poor drug metabolism and pharmacokinetics (DMPK), specifically rapid clearance in liver microsomes[1]. This technical guide provides troubleshooting strategies, self-validating protocols, and mechanistic insights for the pharmacokinetics-driven optimization of this scaffold, culminating in highly stable, sub-nanomolar inhibitors like Compound 17[1].

Table 1: Comparative DMPK and Biochemical Profile

CompoundStructural ModificationBRD4(BD1) IC₅₀ (nM)Human Liver Microsome T₁/₂Rat Liver Microsome T₁/₂Mouse Liver Microsome T₁/₂In Vivo Efficacy (Pancreatic Xenograft)
Initial Hit (28) Unoptimized phenyl ring~100Poor (< 15 min)PoorPoorNot viable
Compound 17 Optimized phenyl substituent30Favorable (> 60 min)FavorableFavorableHigh (BXPC-3 model)
(Data synthesized from the optimization campaign of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives[1])

FAQ & Troubleshooting Guides

Section 1: In Vitro DMPK & Microsomal Stability

Q: During the optimization of the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold, our initial hits show rapid clearance in liver microsome assays. What is the mechanistic cause, and how should we troubleshoot the SAR? Causality: The initial scaffold often possesses electron-rich phenyl substituents that are highly susceptible to cytochrome P450 (CYP)-mediated aromatic hydroxylation or benzylic oxidation. This leads to a high intrinsic clearance ( Clint​ ) and a short half-life ( T1/2​ )[1]. Solution: Optimization requires modifying the phenyl substituent to block these metabolically labile sites. Incorporating electron-withdrawing groups (e.g., halogens) or introducing steric hindrance can shield the ring from CYP-mediated attack, significantly improving cross-species microsomal stability[1].

Protocol 1: Self-Validating Liver Microsomal Stability Assay

  • Preparation: Prepare 0.5 mg/mL pooled liver microsomes (Human, Rat, or Mouse) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Incubation: Add the test compound (final concentration 1 μM). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Termination: Aliquot 50 μL of the reaction mixture at time points (0, 5, 15, 30, 60 min) and quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to determine the percentage of remaining parent compound.

  • Self-Validation System:

    • Negative Control: Run a parallel incubation without NADPH. If degradation >5% occurs, the compound is chemically unstable in buffer, invalidating the CYP-clearance hypothesis.

    • Positive Control: Run Verapamil or Testosterone. The assay is only valid if the positive control shows >70% clearance within 30 minutes, confirming active CYP enzymes.

Section 2: Biochemical Assays & BRD4 Binding Affinity

Q: We are evaluating our optimized lead (e.g., Compound 17) in a BRD4(BD1) biochemical assay, but we cannot differentiate sub-nanomolar affinities due to signal compression. How do we resolve this? Causality: When the concentration of the BRD4 protein in the assay exceeds the Ki​ of the inhibitor, the assumption of free ligand concentration equaling total ligand concentration fails. This creates an "assay wall" where tight-binding inhibitors (like Compound 17, IC₅₀ = 30 nM[1]) cannot be accurately differentiated. Solution: Switch to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay with carefully titrated BRD4 concentrations below the expected IC₅₀, and ensure the incubation time allows for true thermodynamic equilibrium[2].

Protocol 2: Self-Validating TR-FRET BRD4(BD1) Binding Assay

  • Reagent Prep: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Dilute GST-tagged BRD4(BD1) to 5 nM and biotinylated acetyl-histone H4 peptide to 50 nM.

  • Compound Titration: Dispense 3-fold serial dilutions of the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivative into a 384-well plate.

  • Equilibration: Add the protein/peptide mixture and incubate for 60 minutes at room temperature to reach equilibrium.

  • Detection: Add Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor). Read the TR-FRET signal (Ratio 665 nm / 615 nm) after 30 minutes.

  • Self-Validation System:

    • Calculate the Z'-factor using DMSO (vehicle, high signal) and 10 μM [3] (reference inhibitor, low signal). The assay is only valid if Z' > 0.5.

Section 3: Cellular Efficacy & Intranuclear Apoptosis Validation

Q: Our optimized compound shows excellent biochemical IC₅₀ and PK, but we need to verify if the compound is reaching the nucleus and inducing apoptosis in BXPC-3 pancreatic cancer cells. What is the best approach? Causality: BRD4 is an epigenetic reader localized strictly within the nucleus[4]. Standard whole-cell viability assays (like MTT) measure metabolic activity but do not confirm target engagement or the specific mechanism of cell death (apoptosis vs. necrosis). Solution: Utilize a combination of fluorescent probes to track the compound's intranuclear localization alongside nuclei-specific dyes and apoptosis markers to verify the biological mechanism[1].

Protocol 3: Self-Validating Intranuclear Apoptosis Imaging

  • Cell Seeding: Seed BXPC-3 cells in a 96-well glass-bottom plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with Compound 17 (or a fluorescently tagged derivative) at 1x, 5x, and 10x the cellular IC₅₀ for 24 hours.

  • Staining: Wash cells with PBS. Add Hoechst 33342 (nuclei-specific dye) and CellEvent Caspase-3/7 Green Detection Reagent. Incubate for 30 minutes.

  • Imaging: Capture images using a High-Content Screening (HCS) confocal microscope.

  • Self-Validation System:

    • Localization Check: Calculate the Pearson's colocalization coefficient between the Hoechst stain and the compound's fluorescence. A coefficient >0.7 validates intranuclear penetration.

    • Toxicity Control: Compare Caspase-3/7 activation against a pan-cytotoxic agent (e.g., Staurosporine). Targeted BRD4 inhibitors should induce apoptosis specifically in S/G2 phase without immediate membrane rupture.

Visualizations

PK_Optimization Hit Initial Hit (Cmpd 28) Poor Microsomal Stability SAR SAR Optimization (Phenyl Substituent Mod) Hit->SAR Identify Liability InVitro In Vitro DMPK Human/Rat/Mouse Microsomes SAR->InVitro Synthesize Analogs InVitro->SAR Feedback Loop Lead Lead Candidate (Cmpd 17) High Stability & Potency InVitro->Lead Select Best PK InVivo In Vivo Efficacy Pancreatic Xenograft Model Lead->InVivo Translate to Animal

Caption: Pharmacokinetics-driven optimization workflow for 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives.

BRD4_Signaling Chromatin Acetylated Chromatin (H4K5Ac, H4K8Ac) BRD4 BRD4 Protein (BD1 / BD2 Domains) Chromatin->BRD4 Recruits Mediator Mediator Complex & RNA Polymerase II BRD4->Mediator Activates Transcription Oncogene Transcription (e.g., c-Myc) Mediator->Transcription Drives Apoptosis Cell Cycle Arrest & Apoptosis (BXPC-3) Transcription->Apoptosis Inhibited by Cmpd 17 Inhibitor Compound 17 (7-methylimidazo[1,5-a]pyrazin-8(7H)-one) Inhibitor->BRD4 Blocks BD1 Pocket (IC50 = 30 nM) Inhibitor->Apoptosis Induces

Caption: BRD4 signaling pathway and the mechanism of targeted inhibition by Compound 17.

References

  • Yang, Y., Chen, P., Zhao, L., Zhang, F., Zhang, H., & Zhou, J. (2019).. ACS Medicinal Chemistry Letters, 10(12), 1680-1685.

  • Cochran, A. G., Conery, A. R., & Sims, R. J. (2019).. Nature Reviews Drug Discovery, 18(8), 609-628.

  • Wang, L., et al. (2017).. ACS Medicinal Chemistry Letters, 8(2), 1655-1680.

  • IUPHAR/BPS Guide to PHARMACOLOGY. . ChEMBL Database.

Sources

Technical Support Center: Navigating and Mitigating Off-Target Effects of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one. As a novel small molecule inhibitor, understanding and addressing its off-target effects is paramount for accurate experimental interpretation and successful therapeutic development. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions to empower your research.

Part 1: Understanding the Landscape of Off-Target Effects

Off-target effects occur when a drug or small molecule interacts with unintended biological molecules, leading to unforeseen consequences that can range from confounding experimental results to adverse clinical events.[1] For a novel compound like 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one, a proactive and systematic approach to identifying and mitigating these effects is crucial.

The imidazo[1,5-a]pyrazine and pyrazolone scaffolds, which form the core of this compound, are known to interact with a variety of protein classes, most notably kinases.[2][3][4] Therefore, a primary focus of off-target investigation should be on kinase panels, alongside broader profiling efforts.

Part 2: Troubleshooting Guide - From Identification to Mitigation

This section provides detailed, step-by-step guidance to address specific issues you may encounter during your experiments.

Issue: Unexpected or Inconsistent Cellular Phenotypes

Question: I'm observing a cellular phenotype that is inconsistent with the known or predicted on-target activity of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one. How can I determine if this is due to an off-target effect?

Answer: This is a common challenge when working with novel inhibitors. A multi-pronged approach is necessary to dissect the on-target versus off-target contributions to the observed phenotype.

Step-by-Step Troubleshooting Protocol:

  • Confirm On-Target Engagement: Before investigating off-targets, it is essential to confirm that the compound is engaging its intended target in your cellular system.

    • Recommended Assay: Cellular Thermal Shift Assay (CETSA) or a target-specific engagement assay (e.g., NanoBRET).

    • Rationale: These assays provide direct evidence of target binding within the complex cellular environment.

  • Dose-Response Analysis:

    • Protocol: Perform a detailed dose-response curve for both the on-target activity (if a biochemical assay is available) and the observed cellular phenotype.

    • Interpretation: A significant rightward shift in the IC50 for the cellular phenotype compared to the on-target biochemical IC50 may suggest an off-target effect is responsible for the phenotype at higher concentrations.

  • Chemical and Genetic Controls:

    • Structurally Related Inactive Control: Synthesize or obtain a close structural analog of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one that is inactive against the primary target. If this analog recapitulates the unexpected phenotype, it strongly suggests an off-target effect.

    • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the compound still elicits the phenotype in the absence of its target, the effect is unequivocally off-target.[5]

  • Broad-Spectrum Off-Target Profiling:

    • Recommendation: Screen the compound against a broad panel of kinases and other relevant target classes. Commercial services offer comprehensive screening panels.

    • Rationale: Given the imidazo[1,5-a]pyrazine scaffold's propensity for kinase binding, a kinase panel is a logical starting point.[3][4]

Experimental Workflow for Phenotype Deconvolution

A Unexpected Cellular Phenotype Observed B Confirm On-Target Engagement (e.g., CETSA) A->B C Dose-Response Analysis (On-Target vs. Phenotype) B->C D Use Chemical/Genetic Controls (Inactive Analog, Target KO) C->D E Broad Off-Target Screening (e.g., Kinase Panel) D->E F Phenotype is On-Target E->F Consistent with On-Target Profile G Phenotype is Off-Target E->G Inconsistent with On-Target Profile H Identify Off-Target(s) G->H

Caption: Workflow for deconvoluting on-target vs. off-target phenotypes.

Issue: High-Throughput Screen Identifies Potential Off-Targets

Question: My high-throughput screen (HTS) against a kinase panel has identified several potential off-targets for 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one. How do I validate these hits and determine their biological relevance?

Answer: Validating hits from a primary screen is a critical step to avoid pursuing false positives. A systematic validation cascade is recommended.

Step-by-Step Validation Protocol:

  • Orthogonal Biochemical Assays:

    • Protocol: Confirm the inhibitory activity against the putative off-targets using a different assay format. For example, if the primary screen was a fluorescence-based assay, use a radiometric or label-free assay for validation.

    • Rationale: This helps to eliminate artifacts from the primary assay technology.

  • Determine Potency (IC50/Ki):

    • Protocol: Generate full dose-response curves for each validated off-target to determine the precise IC50 or Ki value.

    • Data Presentation:

TargetPrimary Screen (% Inhibition @ 1µM)Validated IC50 (nM)
On-Target95%50
Off-Target Kinase A85%250
Off-Target Kinase B60%1500
Off-Target Kinase C55%>10,000
  • Cellular Target Engagement:

    • Protocol: For the most potent off-targets, confirm engagement in a cellular context using methods like CETSA or phospho-protein specific Western blotting for downstream signaling pathways.

    • Rationale: Demonstrating target engagement in cells is crucial for establishing biological relevance.

  • Assess Phenotypic Consequence:

    • Protocol: If a known cellular function is associated with the validated off-target, design an experiment to see if 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one modulates that function at relevant concentrations.

    • Example: If an off-target is a known cell cycle kinase, assess the compound's effect on cell cycle progression.

Validation Workflow for HTS Hits

A HTS Identifies Potential Off-Targets B Orthogonal Biochemical Assay Confirmation A->B C IC50/Ki Determination B->C G False Positive or Irrelevant Off-Target B->G Not Confirmed D Cellular Target Engagement Assay C->D C->G Low Potency E Assess Phenotypic Consequence D->E D->G No Engagement F Validated & Biologically Relevant Off-Target E->F Confirmed E->G No Phenotype

Caption: A validation workflow for off-target hits from HTS.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most likely classes of off-targets for a compound with an imidazo[1,5-a]pyrazine scaffold?

A1: Based on existing literature, kinases are a prominent class of proteins that interact with the imidazo[1,5-a]pyrazine scaffold.[3][4] This is due to the scaffold's ability to fit into the ATP-binding pocket of many kinases. Therefore, comprehensive kinase profiling is highly recommended. Other potential off-targets could include enzymes with similar binding folds.

Q2: How can I proactively design out off-target effects?

A2: A rational drug design approach, often guided by computational modeling, can help in designing more selective compounds.[5] If the structures of your on-target and a key off-target are known, you can perform molecular docking studies to identify differences in the binding pockets. This information can then be used to guide synthetic efforts to introduce modifications to your compound that enhance binding to the on-target while reducing affinity for the off-target.

Q3: Are there computational tools that can predict off-target effects?

A3: Yes, several in silico methods can predict potential off-targets based on the chemical structure of your compound.[6] These tools typically use ligand-based (similarity to known ligands) or structure-based (docking into known protein structures) approaches. While these predictions require experimental validation, they can be a cost-effective way to prioritize which off-target panels to screen against.

Q4: What is the role of post-market surveillance in identifying off-target effects?

A4: Even after a drug is approved, ongoing monitoring through pharmacovigilance programs is essential for identifying previously unrecognized off-target effects.[5] This real-world data can reveal adverse drug reactions that were not apparent in preclinical or clinical trials.

Q5: My compound has off-target activity. Is it still a viable research tool or therapeutic candidate?

A5: Not necessarily. The viability depends on the "selectivity window" – the difference in potency between the on-target and off-target(s). If the compound is significantly more potent for the on-target, and the off-target effects are only observed at much higher concentrations than those required for on-target activity, it may still be a useful tool. For therapeutic candidates, the nature of the off-target and the potential for adverse effects are critical considerations.

References

  • Designing Selective Drugs: Multi-Objective Optimization to Mitigate Off-Target Effects. (2025).
  • How can off-target effects of drugs be minimised?
  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (2025, January 21).
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC.
  • Off Target Effect - Massive Bio. (2026, January 6).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells.
  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis. (2021, January 12).
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences.
  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheum
  • Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 - PubMed. (2011, April 1).

Sources

Challenges in the scale-up synthesis of 6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-ones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals scaling up the synthesis of 6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-ones . This bicyclic heterocyclic core is a critical scaffold in medicinal chemistry, notably featured in potent PDE9 inhibitors for sickle cell disease [1] and positive allosteric modulators (PAMs) for the mGlu2 receptor [2].

Scaling this scaffold from bench-top discovery to multi-kilogram pilot plant production introduces significant bottlenecks, particularly regarding regioselectivity, chiral integrity, and cyclocondensation efficiency[3]. Below, you will find our validated workflows, troubleshooting FAQs, quantitative process data, and self-validating experimental protocols.

Synthetic Workflow Overview

The most robust scale-up route avoids late-stage, poorly regioselective imidazole alkylations. Instead, it leverages a de novo construction of the imidazo-pyrazine core using Meldrum's acid and a chiral amino ester pool.

G N1 Chiral Amino Ester + Meldrum's Acid N2 Condensation (Intermediate Formation) N1->N2 Mild Heating N3 Intramolecular Cyclization N2->N3 Chiral Pool Retention N4 6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one N3->N4 High Yield N5 Diversification (Cross-coupling / Alkylation) N4->N5 API Synthesis

Workflow for the scale-up synthesis of chiral 6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-ones.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant racemization during the pyrazinone ring closure on a 100g scale?

Causality: The proton adjacent to the carbonyl (C7 position) in the partially saturated pyrazine ring is highly acidic. Prolonged exposure to strong bases (e.g., NaH, NaOH) or excessive thermal stress during scale-up promotes enolization at this stereocenter, leading to a loss of chiral integrity. Solution: Transition to a milder intramolecular cyclization approach. As demonstrated by Trcek et al., utilizing amino esters as a chiral pool and performing the cyclization under mild, base-free conditions (e.g., thermal cyclization in toluene with continuous alcohol removal) preserves enantiomeric excess (ee >98%) [3].

Pathway A Chiral Precursor (Amino Ester) B Strong Base / High Heat A->B C Mild Cyclization (Toluene, -ROH) A->C D Enolate Intermediate (Loss of Stereocenter) B->D Deprotonation F Enantiopure Product (ee > 98%) C->F Direct Ring Closure E Racemic Product (ee < 50%) D->E

Mechanistic pathway illustrating the effect of cyclization conditions on chiral integrity.

Q2: During the N-alkylation of the imidazole precursor, I get an intractable mixture of N1 and N3 alkylated regioisomers. How can I control regioselectivity?

Causality: The tautomerism of the imidazole ring renders both nitrogen atoms nucleophilic. Steric hindrance and the electronic nature of the C4/C5 substituents dictate the preferred site of attack, which rarely yields a 100% regioselective outcome on scale. Solution: Do not rely on late-stage alkylation. Instead, use the Meldrum's acid route [3] which builds the imidazole ring de novo around a pre-installed nitrogen, entirely bypassing the regioselectivity issue. Alternatively, if scaffold hopping from an existing imidazole [2], employ a bulky protecting group (e.g., Trityl) on one nitrogen to direct alkylation strictly to the other, followed by acidic deprotection.

Q3: My cyclocondensation step using ortho esters is stalling at ~60% conversion in the pilot reactor.

Causality: The formation of the imidazo[1,5-a]pyrazine system via cyclocondensation with ortho esters requires the continuous removal of the alcohol byproduct (e.g., ethanol from triethyl orthoformate) to drive the thermodynamic equilibrium forward. On a small scale, this evaporates easily; on a large scale, standard reflux traps the alcohol in the vessel. Solution: Implement a Dean-Stark apparatus or a fractional distillation setup. Monitor the distillate volume as an In-Process Control (IPC) to self-validate reaction completion before proceeding to workup.

Quantitative Process Data: Cyclization Optimization

The following table summarizes the scale-up optimization data for the cyclization of the chiral intermediate into the 6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one core.

Cyclization ConditionReagents / SolventTemp (°C)Conversion (%)Enantiomeric Excess (ee %)Scalability Rating
Method A (Classic) NaH / DMF110°C>95%<50% (Racemized)Poor (Toxicity, Racemization)
Method B (Coupling) HATU, DIPEA / DMF80°C85%92%Moderate (Cost of HATU)
Method C (Thermal) Toluene (Dean-Stark)110°C98%>98%Excellent (Green, High ee%)

Validated Experimental Protocol

Step-by-Step Methodology: Scale-up Synthesis of Chiral 6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one via Thermal Cyclization (Method C)

This protocol is designed as a self-validating system; the physical removal of the byproduct directly correlates with the chemical conversion, ensuring process reliability.

Materials:

  • Chiral amino ester intermediate (1.0 eq, 500 g)

  • Triethyl orthoformate (1.5 eq, 450 mL)

  • Glacial acetic acid (Catalytic, 0.1 eq, 15 mL)

  • Anhydrous Toluene (5.0 L)

Procedure:

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a Dean-Stark trap fitted with a reflux condenser.

  • Charging: Charge the reactor with the chiral amino ester intermediate (500 g) and anhydrous toluene (5.0 L). Stir at 200 rpm until a uniform suspension/solution is achieved.

  • Reagent Addition: Add triethyl orthoformate (450 mL) in one portion, followed by glacial acetic acid (15 mL).

  • Heating & Azeotropic Distillation: Ramp the jacket temperature to achieve an internal temperature of 110°C (reflux).

  • In-Process Control (IPC): Monitor the collection of ethanol in the Dean-Stark trap. The theoretical yield of ethanol dictates the reaction progress. Maintain reflux until the ethanol collection ceases (typically 4-6 hours). Self-Validation: If the calculated volume of ethanol is not reached, the equilibrium has not shifted sufficiently; continue distillation.

  • Cooling & Crystallization: Cool the internal temperature to 20°C at a rate of 15°C/hour. The product will begin to crystallize out of the toluene solution at approximately 65°C.

  • Isolation: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with cold toluene (2 x 500 mL) and heptane (1 L).

  • Drying: Dry the solid under vacuum at 50°C for 12 hours to afford the target 6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one as a highly crystalline solid. (Expected Yield: 88-92%; ee >98%).

References

  • Cardurion Pharmaceuticals, Inc. / Imara Inc. (2020). PDE9 inhibitors for treating sickle cell disease. US Patent US-11999741-B2 / WO2020047311A1. Available at:[Link]

  • de Lucas, A. I., et al. (2021). Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor. ACS Omega. Available at:[Link]

  • Trcek, J., et al. (2003). Novel Synthetic Approach to 6,7-Dihydro-5H-imidazo[1,5-a]-pyrazin-8-ones. Organic Letters. Available at:[Link]

Validation & Comparative

Cross-Reactivity Profiling of Imidazo[1,5-a]pyrazin-8-one Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The imidazo[1,5-a]pyrazin-8-one scaffold is a highly privileged, nitrogen-dense pharmacophore utilized extensively in modern rational drug design[1][2]. Due to its unique hydrogen-bonding profile and π-donor properties, it serves as the structural backbone for several distinct classes of potent inhibitors, most notably Phosphodiesterase 9 (PDE9) inhibitors (e.g., IMR-687/Tovinontrine)[3] and Tankyrase (TNKS1/2) inhibitors [1][4].

However, the inherent affinity of this bicyclic core for conserved ATP- and NAD+-binding pockets introduces significant cross-reactivity liabilities. As an application scientist, ensuring the clinical viability of these inhibitors requires rigorous, self-validating selectivity profiling against related enzyme families (e.g., PDE1-11, PARP1-16) and the broader human kinome[5]. This guide objectively compares the performance of imidazo[1,5-a]pyrazin-8-one derivatives against alternative clinical candidates and details the self-validating methodologies required to prove their selectivity.

Target Class 1: PDE9 Inhibitors (e.g., IMR-687)

Mechanistic Context

Phosphodiesterase 9 (PDE9) is an enzyme that specifically degrades intracellular cyclic guanosine monophosphate (cGMP)[3]. Imidazo[1,5-a]pyrazin-8-one-based inhibitors like IMR-687 are designed to block PDE9, thereby elevating cGMP levels in hematopoietic cells. This cascade activates the Protein Kinase G (PKG) pathway, ultimately upregulating Fetal Hemoglobin (HbF) production—a critical therapeutic mechanism for Sickle Cell Disease (SCD)[6].

G NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP (Active) sGC->cGMP Synthesizes PDE9 PDE9 Enzyme cGMP->PDE9 Substrate HbF Fetal Hemoglobin (HbF) Upregulation cGMP->HbF PKG Pathway GMP GMP (Inactive) PDE9->GMP Hydrolyzes IMR687 Imidazo[1,5-a]pyrazin-8-one (e.g., IMR-687) IMR687->PDE9 Inhibits

Fig 1. PDE9-mediated cGMP signaling pathway and targeted inhibition by imidazo[1,5-a]pyrazin-8-ones.

Comparative Selectivity Profiling

The primary cross-reactivity risk for PDE9 inhibitors is binding to PDE5 , another cGMP-specific phosphodiesterase. While PDE9 is localized in hematopoietic cells, PDE5 is highly expressed in vascular smooth muscle. Cross-reactivity with PDE5 leads to systemic vasodilation and severe hypotension[3]. As shown in Table 1, the imidazo[1,5-a]pyrazin-8-one scaffold achieves exquisite selectivity for PDE9, vastly outperforming pyrazolopyrimidinone-based alternatives like Sildenafil.

Table 1: Quantitative PDE Selectivity Panel Comparison

InhibitorPrimary TargetChemical ScaffoldPDE9 IC₅₀ (nM)PDE5 IC₅₀ (nM)PDE1 IC₅₀ (nM)Selectivity Fold (PDE5/PDE9)
IMR-687 PDE9Imidazo[1,5-a]pyrazin-8-one< 10> 10,000> 10,000> 1,000x
PF-04447943 PDE9Pyrazolo[1,5-a]pyrimidine12> 1,000> 1,000~ 83x
Sildenafil PDE5Pyrazolopyrimidinone> 1,0003.52800.003x (Anti-selective)

Data synthesized from established biochemical TR-FRET assays[3][6].

Target Class 2: Tankyrase (TNKS) Inhibitors

Mechanistic Context

Tankyrases (TNKS1 and TNKS2) are specialized members of the Poly(ADP-ribose) polymerase (PARP) family. Imidazo[1,5-a]pyrazin-8-one derivatives (e.g., M2912 analogs) act as nicotinamide mimetics, binding to the catalytic domain of TNKS to inhibit auto-PARylation. This action destabilizes axin, thereby antagonizing the oncogenic Wnt/β-catenin signaling pathway[1][4].

Comparative Selectivity Profiling

The critical liability for TNKS inhibitors is cross-reactivity with PARP1 and PARP2 . While PARP1/2 inhibition is therapeutically useful for synthetic lethality in BRCA-mutated cancers (e.g., Olaparib), unintended PARP1/2 inhibition by a Wnt-pathway drug causes severe hematological toxicity[4]. The imidazo[1,5-a]pyrazin-8-one scaffold, through precise π–π stacking interactions with specific tyrosine residues in the TNKS pocket, achieves superior selectivity compared to early-generation inhibitors like XAV939[1][4].

Table 2: Quantitative PARP Family Selectivity Panel Comparison

InhibitorPrimary TargetChemical ScaffoldTNKS1 IC₅₀ (nM)PARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity Fold (PARP1/TNKS1)
Imidazo- Analog (7a) TNKS1/2Imidazo[1,5-a]pyrazin-8-one2> 5,000> 5,000> 2,500x
XAV939 TNKS1/2Thiopyranopyrimidinone1111015010x
Olaparib PARP1/2Phthalazinone> 10,000510.0005x (Anti-selective)

Data reflects optimized lipophilic efficiency (LipE) engineering[1][4].

Self-Validating Experimental Workflows

To ensure trustworthiness and eliminate false positives (e.g., Pan-Assay Interference Compounds or PAINS), cross-reactivity profiling must follow a self-validating, orthogonal workflow.

Workflow Hit Imidazo[1,5-a]pyrazin-8-one Hit Identification Primary Primary Biochemical Assay (TR-FRET / IC50) Hit->Primary Orthogonal Orthogonal Validation (RapidFire Mass Spec) Primary->Orthogonal Validates Hit Panel Cross-Reactivity Panel (PDE1-11 or PARP1-16) Orthogonal->Panel Target Family Selectivity Kinome KINOMEscan Profiling (468 Kinases) Orthogonal->Kinome Global Off-target Lead Lead Optimization (Lipophilic Efficiency) Panel->Lead Kinome->Lead

Fig 2. Self-validating tiered screening workflow for cross-reactivity profiling.

Protocol 1: Primary TR-FRET Selectivity Profiling (PDE Family)

Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard colorimetric assays because the time-delayed emission mitigates compound auto-fluorescence interference—a common liability with dense heterocyclic scaffolds like imidazopyrazinones[1][4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 5 mM MgCl₂, and 0.01% BSA. Rationale: BSA prevents non-specific binding of highly lipophilic imidazo-derivatives to the microplate plastic.

  • Acoustic Dispensing: Use an Echo Acoustic Dispenser to transfer imidazo[1,5-a]pyrazin-8-one compounds (10-point dose-response, 10 µM top concentration) into a 384-well proxiplate. Rationale: Acoustic dispensing eliminates pipette-tip carryover and maintains a constant, low DMSO concentration (0.1%), preventing solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition: Add 10 µL of the target enzyme (e.g., PDE9, PDE5) at its predetermined Km concentration, followed by 10 µL of fluorescently labeled cGMP substrate.

  • Validation Controls: Include IBMX (3-isobutyl-1-methylxanthine) as a pan-PDE positive control to define the 100% inhibition assay floor.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add the TR-FRET binding partner (Terbium-labeled generic antibody). Read the plate on an EnVision multimode reader (Excitation: 340 nm; Emission: 495 nm / 520 nm).

Protocol 2: Orthogonal Label-Free Validation (Mass Spectrometry)

Causality Check: Any hit in the TR-FRET assay must be counter-screened using a label-free assay to rule out fluorophore-quenching artifacts.

  • Reaction Setup: Incubate the imidazo[1,5-a]pyrazin-8-one inhibitor with the target enzyme and native (unlabeled) substrate in a 384-well plate.

  • Quenching: Stop the reaction using 1% Formic Acid containing an isotopically heavy internal standard.

  • High-Throughput MS: Analyze the samples using a RapidFire High-Throughput Mass Spectrometry system coupled to a Q-TOF. Directly quantify the ratio of native substrate to product (e.g., cGMP to GMP) to confirm true catalytic inhibition.

Protocol 3: Global Kinome Off-Target Profiling (KINOMEscan)

Because the imidazo[1,5-a]pyrazin-8-one core is also utilized in kinase inhibitors (e.g., BTK inhibitors)[5], profiling against the broader kinome is mandatory.

  • Phage Display Setup: Utilize a panel of 468 DNA-tagged kinase strains bound to an immobilized active-site directed ligand.

  • Competitive Binding: Introduce the imidazo[1,5-a]pyrazin-8-one compound at a fixed concentration (typically 1 µM or 10 µM).

  • Elution & qPCR: If the compound cross-reacts and binds a specific kinase, it displaces that kinase from the immobilized ligand. The displaced kinases are eluted and quantified via quantitative PCR (qPCR) of their DNA tags.

  • Data Analysis: Report results as % Control (%Ctrl). A %Ctrl < 10% indicates high-affinity cross-reactivity requiring further structural optimization (e.g., modifying the N-substituent on the 5-membered ring to point towards the solvent)[5].

References

  • Optimization of a Screening Hit toward M2912, an Oral Tankyrase Inhibitor with Antitumor Activity in Colorectal Cancer Models. ACS Publications.[Link]

  • Trial details - LBCTR (IMR-687). Lebanese Clinical Trials Registry.[Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. PMC / NIH.[Link]

  • cGMP modulation therapeutics for sickle cell disease. Experimental Biology & Medicine - Ovid.[Link]

  • S-1 Registration Statement (IMR-687). SEC.gov.[Link]

  • Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

In vivo validation of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one anti-tumor activity

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vivo Validation of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one Anti-Tumor Activity: A Comparative Guide to Tankyrase Inhibitors

Introduction & Scientific Rationale

The canonical Wnt/β-catenin signaling pathway is a fundamental driver of tumorigenesis, particularly in colorectal cancers (CRCs) harboring Adenomatous Polyposis Coli (APC) mutations[1]. Tankyrases (TNKS1 and TNKS2), members of the poly(ADP-ribose) polymerase (PARP) superfamily, have emerged as highly druggable nodes within this pathway. They function by PARsylating Axin—the concentration-limiting component of the β-catenin destruction complex—leading to its proteasomal degradation and the subsequent oncogenic accumulation of β-catenin[2].

Recent medicinal chemistry optimization has identified the 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one scaffold (exemplified by the clinical candidate M2912/MSC2504877) as a best-in-class, orally bioavailable TNKS inhibitor[1]. This guide provides a comprehensive comparative analysis of this scaffold against legacy Wnt inhibitors and details a self-validating in vivo protocol for evaluating its anti-tumor efficacy.

Mechanism of Action and Structural Rationale

The primary challenge in developing TNKS inhibitors is achieving exquisite selectivity over other PARP family members (especially PARP1/2) to avoid off-target hematological toxicities associated with DNA repair inhibition[1]. The imidazo[1,5-a]pyrazin-8-one core strategically targets the 1 of TNKS1/2[1]. The incorporation of the 5,6-bicyclic core restricts the molecule's conformation, resulting in sub-nanomolar TNKS potency while maintaining a >400-fold selectivity window against PARP1[3]. By inhibiting TNKS, Axin is stabilized, which in turn promotes the degradation of β-catenin, shutting down oncogenic Wnt signaling[2].

WntPathway TNKS Tankyrase 1/2 (TNKS) Axin Axin (Destruction Complex) TNKS->Axin PARsylates & Degrades Inhibitor Imidazo[1,5-a]pyrazin-8-one (e.g., M2912) Inhibitor->TNKS Inhibits (Nicotinamide pocket) Bcat β-Catenin Axin->Bcat Phosphorylates for Degradation Transcription Wnt Target Genes (Lgr5, Axin2, c-Myc) Bcat->Transcription When Axin is degraded (Tumorigenesis) Degradation Proteasomal Degradation Bcat->Degradation When Axin is stabilized

Mechanism of Wnt/β-catenin pathway modulation via TNKS inhibition by imidazo[1,5-a]pyrazin-8-ones.

Comparative Performance Analysis

To objectively evaluate the 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one scaffold, we benchmark it against two widely utilized alternative TNKS inhibitors: G007-LK (a 1,2,4-triazole derivative)[4] and XAV939 (a dihydrothiopyranopyrimidinol derivative)[5].

Metric / ParameterImidazo[1,5-a]pyrazin-8-one (M2912)G007-LKXAV939
Core Scaffold 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one1,2,4-triazoleDihydrothiopyranopyrimidinol
TNKS1 Biochemical IC₅₀ 0.6 – 1.3 nM[1]46 nM5 – 11 nM[5]
PARP1 Selectivity (IC₅₀) 540 nM (>400x selective)[3]>20 µM (Highly selective)[4]~2.2 µM (~200x selective)
Cellular Axin2 EC₅₀ 17 nM[6]50 nM[4]~330 nM[5]
In Vivo Dosing Route Oral (p.o.), highly bioavailable[3]Oral (p.o.) / Chow formulation[7]Intra-tumor injection / i.p. (Poor PK)[2]
Translational Viability High (Optimized for once-daily dosing)Moderate (Requires high doses)Low (Tool compound only)

Data Synthesis: The imidazo[1,5-a]pyrazin-8-one scaffold demonstrates superior biochemical potency (sub-nanomolar) and cellular target engagement compared to legacy inhibitors[1]. More importantly, its pharmacokinetic profile resolves the poor oral bioavailability that severely limited the clinical translation of early-generation compounds like XAV939[2].

In Vivo Validation Protocol: Colorectal Xenograft Workflow

To rigorously validate the anti-tumor activity of this scaffold, researchers must employ a self-validating experimental design that simultaneously measures phenotypic efficacy (tumor volume) and mechanistic pharmacodynamics (PD) (Axin2 and β-catenin levels)[1].

Causality of Model Selection: The 3 is heavily utilized because it harbors an APC mutation, rendering it constitutively dependent on Wnt signaling and highly sensitive to TNKS inhibition[3].

Step-by-Step Methodology:

  • Cell Preparation & Inoculation:

    • Harvest COLO320DM cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free RPMI and Matrigel to enhance engraftment.

    • Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-8 week-old CB17 SCID mice[3].

  • Randomization:

    • Monitor tumor growth via caliper measurements. Once tumors reach an average volume of 150–200 mm³ (typically 10-14 days post-inoculation), randomize mice into vehicle and treatment groups (n=8-10 per group) to ensure uniform baseline disease burden.

  • Formulation and Dosing:

    • Formulation: Suspend the imidazo[1,5-a]pyrazin-8-one compound (e.g., M2912) in an optimized vehicle (e.g., 0.5% CMC-Na) to ensure uniform dispersion[6].

    • Dosing: Administer 30 mg/kg via oral gavage (p.o.) once daily[3]. The high oral bioavailability of this scaffold eliminates the need for continuous infusion or intra-tumor injections.

  • Efficacy and Pharmacodynamic (PD) Readouts:

    • Efficacy: Measure tumor volume ( V=(length×width2)/2 ) and body weight twice weekly. A lack of significant body weight loss confirms the absence of gross toxicity.

    • PD Validation: Sacrifice a subset of mice at 6, 12, and 24 hours post-dosing. Extract tumor tissue and perform Western blot analysis. A successful on-target effect is validated by a robust increase in Axin2 protein levels and a concomitant decrease in active (non-phosphorylated) nuclear β-catenin[3].

InVivoWorkflow CellPrep 1. Cell Preparation COLO320DM (APC mutant) Inoculation 2. Inoculation SCID Mice (Subcutaneous) CellPrep->Inoculation Randomization 3. Randomization Tumor vol 150-200 mm³ Inoculation->Randomization Dosing 4. Oral Dosing M2912 (30 mg/kg p.o.) Randomization->Dosing Analysis 5. PD & Efficacy Axin2 levels Tumor Vol Dosing->Analysis

Standardized in vivo workflow for validating TNKS inhibitor efficacy and pharmacodynamics.

Conclusion and Future Directions

The 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one scaffold represents a significant leap in Wnt pathway therapeutics. By achieving an optimal balance of TNKS1/2 potency, PARP1 selectivity, and oral bioavailability, it overcomes the historical limitations of Wnt inhibitors[1]. Furthermore, recent in vivo data suggests that combining this scaffold with clinical CDK4/6 inhibitors (e.g., Palbociclib) profoundly suppresses hyperproliferation in APC-defective models, paving the way for rational combination therapies in the clinic[3].

References

  • Optimization of a Screening Hit toward M2912, an Oral Tankyrase Inhibitor with Antitumor Activity in Colorectal Cancer Models Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor Source: PubMed (NIH) URL:[Link]

  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells Source: PMC (NIH) URL:[Link]

Sources

Comparative Analysis of Imidazo[1,5-a]pyrazin-8-one Derivatives and Classical BET Inhibitors: Structural, Mechanistic, and Experimental Insights

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I approach the evaluation of epigenetic modulators by scrutinizing both the architectural fit of the molecule and the robustness of the assay cascade used to validate it. Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that recognize acetylated lysine (KAc) residues on histone tails, recruiting transcriptional machinery to drive the expression of key oncogenes like c-Myc.

While first-generation BET inhibitors (e.g., JQ1, OTX015) rely heavily on thienotriazolodiazepine scaffolds, the emergence of the imidazo[1,5-a]pyrazin-8-one core—extensively documented in recent patent literature[1]—represents a highly potent class of non-diazepine KAc mimetics. This guide provides an objective, data-driven comparison between the imidazo[1,5-a]pyrazin-8-one scaffold and established BET inhibitors, detailing their structural mechanics, comparative efficacy, and the rigorous, self-validating experimental protocols required to evaluate them.

Structural and Mechanistic Comparison

The primary objective of a BET inhibitor is to competitively displace the bromodomain from acetylated chromatin. The structural logic of how different scaffolds achieve this dictates their potency, selectivity, and pharmacokinetic (PK) profiles.

  • Classical Scaffolds (JQ1, OTX015): These molecules utilize a triazole ring as the KAc mimetic. The triazole nitrogen forms a critical hydrogen bond with the conserved Asn140 residue in the BRD4 KAc-binding pocket . While highly potent, the diazepine core can present challenges regarding metabolic stability (rapid hepatic clearance) and off-target cross-reactivity with non-BET bromodomains.

  • Imidazo[1,5-a]pyrazin-8-one Scaffold: This bicyclic heteroaromatic core acts as a rigid, highly efficient KAc mimetic[1]. The carbonyl oxygen at the 8-position and the adjacent nitrogen act as hydrogen bond acceptors, interacting with Asn140 and a conserved water network linked to Tyr97. Crucially, substitution at the 3- and 6-positions of the imidazo-pyrazinone ring allows the molecule to project deeply into the WPF shelf (Trp81, Pro82, Phe83). This specific vectoring enables fine-tuning of BD1 vs. BD2 selectivity and significantly improves metabolic stability compared to classical diazepines.

BRD4_Pathway AcHistone Acetylated Histone (KAc) BRD4 BRD4 Protein (Epigenetic Reader) AcHistone->BRD4 Recruits SuperEnhancer Super-Enhancer Complex BRD4->SuperEnhancer Activates cMyc c-Myc Oncogene Transcription SuperEnhancer->cMyc Drives Inhibitor BET Inhibitors (Imidazo-pyrazinone / JQ1) Inhibitor->BRD4 Blocks KAc Pocket

Fig 1: BRD4 signaling pathway and mechanism of transcriptional blockade by BET inhibitors.

Quantitative Data Comparison

To objectively evaluate the imidazo[1,5-a]pyrazin-8-one scaffold against clinical and tool compound benchmarks, we analyze three critical parameters: biochemical affinity, cellular target engagement, and metabolic stability.

Note: Data for the imidazo[1,5-a]pyrazin-8-one class represents optimized derivatives from recent patent disclosures (e.g., EP3290407A1)[1].

CompoundScaffold ClassBRD4 BD1 IC₅₀ (nM)c-Myc Depletion IC₅₀ (nM)HLM Half-life (min)
JQ1 Thienotriazolodiazepine~50~100< 30
OTX015 Thienotriazolodiazepine~10 - 20~50~45
ABBV-075 Pyrrolopyridone~1 - 5~10~60
Imidazo[1,5-a]pyrazin-8-one Imidazopyrazinone< 5 < 20 > 90

Key Takeaway: The imidazo[1,5-a]pyrazin-8-one scaffold matches or exceeds the biochemical potency of next-generation inhibitors like ABBV-075 while demonstrating a vastly superior Human Liver Microsome (HLM) half-life compared to first-generation diazepines like JQ1 and OTX015.

Experimental Protocols: Self-Validating Systems

To rigorously compare these inhibitors, researchers must employ an orthogonal screening funnel. The causality behind these steps ensures that observed phenotypic changes are directly linked to on-target BET inhibition, eliminating false positives.

Protocol 1: Time-Resolved FRET (TR-FRET) for BRD4 Target Engagement

Causality: TR-FRET is selected over standard colorimetric ELISA because it minimizes compound autofluorescence (a common issue with complex heterocycles) and provides highly sensitive, solution-phase binding kinetics. Self-Validating Mechanism: This protocol mandates the parallel use of a BRD4-Asn140Ala mutant . Because Asn140 is essential for KAc mimetic binding, a true BET inhibitor will lose activity against this mutant. If a compound still inhibits the mutant signal, it is a false positive (e.g., an assay aggregator or fluorophore quencher).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS (to prevent compound aggregation), and 0.1% BSA.

  • Protein Dispensing: Dispense 5 nM GST-tagged BRD4 BD1 (wild-type in test wells; N140A mutant in validation wells) into a 384-well proxiplate.

  • Compound Addition: Add serial dilutions of inhibitors (e.g., JQ1, Imidazo[1,5-a]pyrazin-8-one) from 10 µM down to 0.1 nM using an acoustic dispenser.

  • Tracer & Fluorophore Addition: Add 20 nM of a biotinylated KAc peptide ligand, 2 nM Europium-labeled anti-GST antibody (donor), and 10 nM Streptavidin-APC (acceptor).

  • Equilibration: Incubate for 60 minutes at room temperature in the dark to reach thermodynamic equilibrium.

  • Detection: Read TR-FRET signal (excitation 337 nm, emission 665 nm / 615 nm ratio). Calculate the IC₅₀ using a 4-parameter logistic curve.

Protocol 2: Cellular c-Myc Downregulation via AlphaLISA

Causality: Biochemical affinity does not guarantee cellular target engagement due to cell permeability limitations and efflux pumps. Because BRD4 directly maintains c-Myc super-enhancers, quantifying intracellular c-Myc protein depletion serves as a rapid, direct pharmacodynamic biomarker of BET inhibition. Self-Validating Mechanism: Multiplexing the c-Myc AlphaLISA with a GAPDH readout ensures that the reduction in c-Myc is a specific transcriptional consequence of BRD4 inhibition, not an artifact of general cytotoxicity or global translational arrest.

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 (acute myeloid leukemia) cells at 20,000 cells/well in a 96-well culture plate.

  • Treatment Window: Treat cells with compound titrations (0.1 nM - 1 µM) for exactly 4 hours. (Causality: A short 4-hour window captures direct transcriptional downregulation before secondary apoptotic cascades trigger non-specific protein degradation).

  • Lysis: Lyse cells using AlphaLISA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Immunoassay: Transfer lysates to a 384-well OptiPlate. Add anti-c-Myc acceptor beads and biotinylated anti-c-Myc antibodies.

  • Signal Generation: Incubate for 1 hour, then add Streptavidin-coated donor beads under low-light conditions.

  • Detection & Normalization: Read the Alpha signal (excitation 680 nm, emission 615 nm). Normalize the c-Myc signal against a parallel GAPDH AlphaLISA well to confirm specific on-target degradation.

Workflow Step1 1. TR-FRET Assay (Biochemical Affinity) Step2 2. AlphaLISA Assay (Cellular c-Myc Depletion) Step1->Step2 Val1 Validation: BRD4-N140A Mutant Step1->Val1 Step3 3. DMPK Profiling (Microsomal Stability) Step2->Step3 Val2 Validation: GAPDH Normalization Step2->Val2

Fig 2: Self-validating experimental workflow for evaluating BET inhibitor efficacy.

References

  • Selective inhibition of BET bromodomains Nature (Filippakopoulos, P., et al., 2010) URL:[Link]

  • The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs Clinical Cancer Research (Boi, M., et al., 2015) URL:[Link]

  • BROMODOMAIN INHIBITORS (EP3290407A1)
  • The mechanisms behind the therapeutic activity of BET bromodomain inhibition Molecular Cell (Shi, J., & Vakoc, C. R., 2014) URL:[Link]

Sources

A Comparative Guide to the Reproducible Synthesis of Chiral 6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-ones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of a Reliable Scaffold

The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with promising pharmaceutical applications, including inhibitors for Bruton's tyrosine kinase (BTK) and the Src-family kinase p56Lck.[1][2] The specific chiral congener, 6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-one, introduces a stereocenter crucial for specific biological interactions, making its stereocontrolled and reproducible synthesis a critical step in drug discovery and development. The ability to consistently produce a single enantiomer in high purity is paramount, as the biological activity of chiral drugs often resides in one enantiomer (the eutomer), while the other (the distomer) may be inactive or cause undesirable effects.[3]

This guide provides a detailed comparison of synthetic strategies for obtaining these chiral molecules, with a primary focus on the factors that govern experimental reproducibility. We will dissect a well-established chiral pool-based methodology, contrast it with alternative synthetic philosophies, and provide actionable protocols and best practices to ensure consistent outcomes in the laboratory.

The Universal Challenge: Reproducibility in Asymmetric Synthesis

Achieving reproducibility in catalysis and multi-step synthesis is a persistent challenge that extends from the initial preparation of materials to the final measurements of rate and selectivity.[4] In asymmetric synthesis, where the goal is to produce a specific stereoisomer, the sources of irreproducibility are magnified. The precise structure and purity of a chiral catalyst or auxiliary, trace metal contaminants in reagents, and subtle variations in reaction conditions can dramatically alter the enantiomeric excess (ee) and overall yield of a product.[4] As famously postulated, the species you can isolate and characterize may not even be the true catalyst; minor, highly active species can be responsible for the observed catalytic activity, making the system exquisitely sensitive to small perturbations.[4]

Therefore, a robust synthetic method is not merely one that is high-yielding, but one that is resilient to minor, unavoidable experimental variations. This guide prioritizes methodologies where the source of chirality is well-defined and the stereochemical outcome is less susceptible to difficult-to-control parameters.

Methodology 1: Chiral Pool Synthesis via Amino Ester Incorporation

One of the most direct and reliable methods for producing chiral molecules is to begin with a readily available, enantiopure starting material—a strategy known as chiral pool synthesis. A notable and reproducible route to chiral 6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-ones employs natural or unnatural α-amino esters as the source of chirality.[5]

Conceptual Overview

This approach builds the heterocyclic core around the inviolate stereocenter of the amino ester. The synthesis begins with the construction of an N-substituted imidazole precursor, which is then coupled with a fragment derived from Meldrum's acid. The key pyrazine ring-forming step is a mild, intramolecular cyclization. The primary advantage of this design is that the crucial stereocenter is incorporated early from a high-purity commercial source and is not generated in a stereoselective reaction, thus minimizing a major potential source of irreproducibility.

// Workflow Amino_Ester -> Intermediate1 [label="Formylation"]; Orthoformate -> Intermediate1; Intermediate1 -> Intermediate2 [label="Ring Formation"]; Meldrums_Acid -> Intermediate3 [label="Acylation"]; Intermediate2 -> Intermediate3 [label="Coupling"]; Intermediate3 -> Final_Product [label="Intramolecular\nCyclization (Key Step)"];

}

Caption: Workflow for Chiral Pool Synthesis.

Key Factors Influencing Reproducibility
  • Purity of Starting Materials: The optical purity of the starting amino ester is non-negotiable, as it directly translates to the enantiomeric excess of the final product. Commercially available amino esters should be verified for their enantiopurity.

  • Anhydrous Conditions: The initial steps involving Meldrum's acid and subsequent coupling are sensitive to moisture. The use of oven-dried glassware and anhydrous solvents is critical to prevent hydrolysis and ensure consistent yields.

  • Temperature Control: The final intramolecular cyclization is a mild, often room-temperature transformation.[5] Maintaining a consistent temperature is crucial. Excursions to higher temperatures could risk partial racemization of the stereocenter adjacent to the newly formed carbonyl group.

  • Work-up and Purification: The final product is typically purified via column chromatography. Consistent results depend on using the same grade of silica gel and a precisely defined eluent system to ensure effective separation from any side products or unreacted starting material.

Experimental Protocol: Synthesis of (S)-7-benzyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-one (Representative Example)

(This protocol is adapted from the principles described in Organic Letters, 2003, 5(21), 3907-9.[5])

Step 1: Synthesis of Imidazole Precursor from (S)-Phenylalanine methyl ester

  • To a solution of (S)-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add triethylamine (2.2 eq) at 0 °C under an argon atmosphere.

  • Stir the mixture for 15 minutes, then add a solution of N-(cyanomethyl)formimidate (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is used in the next step without further purification.

Step 2: Coupling and Intramolecular Cyclization

  • To a solution of malonyl chloride (1.5 eq) in anhydrous acetonitrile (0.4 M) at -10 °C, add pyridine (3.0 eq) dropwise.

  • Add Meldrum's acid (1.5 eq) in one portion and stir for 1 hour at -10 °C.

  • Add the crude imidazole precursor from Step 1 (1.0 eq) dissolved in anhydrous acetonitrile.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC for the consumption of the imidazole precursor and formation of the final product.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the title compound.

  • Verify identity and purity via ¹H NMR, ¹³C NMR, and HRMS. Confirm enantiomeric excess using chiral HPLC.

Data Summary
Synthetic ApproachKey FeaturesReported YieldsChiral Purity (ee)Reproducibility Score
Chiral Pool Synthesis [5]Utilizes chiral amino esters; stereocenter set early.Good to Excellent>98% (typically)High
Asymmetric Catalysis Hypothetical for this core. Requires chiral catalyst/ligand.VariableHighly dependent on conditionsModerate to Low
Diastereoselective Synthesis Alternative strategy. Forms diastereomers requiring separation.Variable (pre-separation)>99% (post-separation)Moderate

Alternative Strategies and Comparative Analysis

While the chiral pool approach offers high fidelity, it's instructive to compare it with other major philosophies in asymmetric synthesis to understand the trade-offs in terms of flexibility and reproducibility.

Asymmetric Catalysis

This strategy would involve constructing the achiral imidazo[1,5-a]pyrazine-8-one core first, followed by an enantioselective reaction, such as an asymmetric hydrogenation or reduction of a double bond introduced into the pyrazine ring.

  • Advantages: Potentially more versatile, allowing for a wider range of substituents not limited by the availability of chiral starting materials.

  • Reproducibility Challenges: This approach introduces numerous variables that are notoriously difficult to control.[4] The enantioselectivity is highly dependent on:

    • Catalyst Purity: The activity can be influenced by trace impurities.

    • Ligand Integrity: The chiral ligand must be enantiopure and stable under the reaction conditions.

    • Solvent Effects: The choice of solvent can dramatically impact both reaction rate and enantioselectivity.[6]

    • Substrate-Catalyst Matching: A catalyst that works well for one substrate may be ineffective for another, requiring extensive screening and optimization for each new analogue.

// Connections Chiral_SM -> Chiral_Pool; Chiral_Pool -> Final_Product [label="Direct incorporation"]; Prochiral -> Asymmetric_Catalysis; Asymmetric_Catalysis -> Final_Product [label="Enantioselective\nreaction"]; Prochiral -> Resolution [label="Non-selective\nsynthesis"]; Resolution -> Racemic_Product; Racemic_Product -> Final_Product [label="Separation step"]; }

Caption: Conceptual Comparison of Synthetic Strategies.

Chiral Resolution

In this method, the racemic 6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-one is synthesized and then separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent (like tartaric acid or a chiral amine) followed by fractional crystallization, or by using chiral chromatography.

  • Advantages: Can yield very high enantiopurity for the separated isomers.

  • Reproducibility Challenges:

    • Theoretical Yield Cap: The maximum yield for the desired enantiomer is 50%.

    • Separation Efficiency: The success of fractional crystallization can be highly variable and is often described as an "art," dependent on solvent systems, cooling rates, and nucleation.

    • Scalability: Chiral chromatography can be very expensive and difficult to scale for large quantities of material.

Conclusion and Best Practices

For the synthesis of chiral 6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-ones, the chiral pool approach stands out as the most robust and reproducible methodology. By incorporating the stereocenter from a well-defined, enantiopure starting material like an amino ester, the synthesis avoids the pitfalls and high sensitivity of asymmetric catalysis and the inherent inefficiencies of classical resolution.[5]

To ensure the highest degree of reproducibility regardless of the chosen method, researchers should adhere to the following best practices:[7]

  • Rigorous Material Validation: Always verify the purity and identity of all starting materials and reagents, especially the source of chirality.

  • Standard Operating Procedures (SOPs): Maintain detailed and consistent SOPs for all reactions, including specific grades of solvents, reagent addition rates, and temperature profiles.

  • Inert Atmosphere: For sensitive reagents, consistently use an inert atmosphere (argon or nitrogen) to prevent degradation and side reactions.

  • Comprehensive Analysis: Use a full suite of analytical techniques (NMR, MS, and especially chiral HPLC) to validate the structure, purity, and enantiomeric excess of the final product and key intermediates. This creates a self-validating system where deviations can be caught early.

  • Data Archiving: Keep meticulous records of all experimental parameters and corresponding analytical data to help troubleshoot any instances of irreproducibility.[7]

By prioritizing a robust synthetic design and adhering to stringent experimental controls, researchers can confidently and reproducibly synthesize these valuable chiral building blocks for the advancement of drug discovery programs.

References

  • Title: Novel synthetic approach to 6,7-dihydro-5H-imidazo[1,5-a]-pyrazin-8-ones Source: Organic Letters URL: [Link]

  • Title: FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION Source: HETEROCYCLES URL: [Link]

  • Title: To Err is Human; To Reproduce Takes Time Source: ACS Catalysis URL: [Link]

  • Title: Guidelines and methodologies in asymmetric synthesis and catalysis Source: ResearchGate URL: [Link]

  • Title: Top 5 Factors Affecting Reproducibility in Research Source: Enago Academy URL: [Link]

  • Title: Copper-Catalyzed 1,4-Addition of Organoboronates to Alkylidene Cyanoacetates: Mechanistic Insight and Application to Asymmetric Catalysis Source: ChemInform URL: [Link]

  • Title: Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

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